Technical Documentation Center

Ethyl 2-chloro-2-[(propan-2-yl)imino]acetate Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Ethyl 2-chloro-2-[(propan-2-yl)imino]acetate
  • CAS: 1432684-06-4

Core Science & Biosynthesis

Foundational

Ethyl 2-Chloro-2-[(propan-2-yl)imino]acetate: Physicochemical Profiling and Synthetic Applications in Drug Development

Executive Summary In the landscape of modern synthetic chemistry and drug discovery, bifunctional building blocks are critical for the rapid assembly of complex molecular architectures. Ethyl 2-chloro-2-[(propan-2-yl)imi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern synthetic chemistry and drug discovery, bifunctional building blocks are critical for the rapid assembly of complex molecular architectures. Ethyl 2-chloro-2-[(propan-2-yl)imino]acetate (CAS: 1432684-06-4) represents a highly reactive, versatile electrophile belonging to the class of α -chloro- α -imino esters [1].

Unlike standard amides, which benefit from resonance stabilization, the imidoyl chloride moiety in this compound is highly electrophilic. This reactivity is further amplified by the adjacent electron-withdrawing ethyl ester group. Meanwhile, the isopropyl (propan-2-yl) group provides precisely tuned steric shielding, preventing uncontrolled oligomerization while directing nucleophilic attack exclusively to the imino carbon. This guide provides an in-depth mechanistic analysis and self-validating protocols for utilizing this compound in advanced synthetic workflows.

Physicochemical Profiling

Understanding the physical properties of Ethyl 2-chloro-2-[(propan-2-yl)imino]acetate is foundational for maintaining its integrity during storage and reaction setups [1].

PropertyValue
IUPAC Name Ethyl 2-chloro-2-[(propan-2-yl)imino]acetate
CAS Number 1432684-06-4
Molecular Formula C 7​ H 12​ ClNO 2​
Molecular Weight 177.63 g/mol
Appearance Colorless to pale yellow liquid
Solubility Soluble in aprotic solvents (DCM, THF, Toluene, Et 2​ O)
Reactivity Profile Highly moisture-sensitive; reacts vigorously with H 2​ O/MeOH
Storage Conditions 2–8 °C (Refrigerated), strictly under inert atmosphere (Ar/N 2​ )
Mechanistic Causality of Stability

The inherent instability of imidoyl chlorides in ambient environments stems from the highly polarized C=N bond. The electronegative chlorine atom and the adjacent ester carbonyl synergistically pull electron density away from the imino carbon. If exposed to atmospheric moisture, water acts as a nucleophile, readily displacing the chloride ion to form an unstable intermediate that tautomerizes and hydrolyzes into the corresponding amide [4]. Therefore, rigorous anhydrous techniques (Schlenk line, glovebox) are non-negotiable when handling this reagent.

Core Reactivity & Mechanistic Pathways

Ethyl 2-chloro-2-[(propan-2-yl)imino]acetate serves as a linchpin for divergent synthesis. Its primary mode of reactivity is nucleophilic acyl substitution-type displacement at the sp 2 -hybridized imino carbon.

  • Amidation & Imidation : Hard nucleophiles such as primary/secondary amines and alkoxides rapidly displace the chloride to yield amidines and imidates, respectively [4].

  • Chemoselective C–C Bond Formation : While Grignard reagents typically attack esters, the use of iron catalysis allows for ultrafast, selective cross-coupling at the imidoyl chloride carbon, leaving the ethyl ester entirely intact [2].

  • Heterocyclic Ring Expansion : Bifunctional nucleophiles, such as aziridines, undergo a cascade substitution-ring-opening-cyclization sequence to construct highly substituted 2-imidazolines [3].

Reactivity Core Ethyl 2-chloro-2- [(propan-2-yl)imino]acetate (CAS: 1432684-06-4) Amidines Amidines (Nitrogen Heterocycles) Core->Amidines 1°/2° Amines Base (e.g., 2,6-Lutidine) Imidates Imidates (O-Alkylation) Core->Imidates Alcohols Base Catalyst Ketimines Ketimines (C-C Bond Formation) Core->Ketimines RMgX, Fe(acac)3 THF/NMP, -40°C Imidazolines 2-Imidazolines (Ring Expansion) Core->Imidazolines Aziridines Toluene, Base

Figure 1: Divergent synthetic pathways of Ethyl 2-chloro-2-[(propan-2-yl)imino]acetate.

Experimental Workflows & Protocols

As a Senior Application Scientist, it is critical to not only execute protocols but to understand the "why" behind every reagent choice. The following workflows are designed as self-validating systems to ensure high yield and chemoselectivity.

Protocol A: Chemoselective Iron-Catalyzed Ketimine Synthesis [2]

Objective: Form a C–C bond at the imino carbon using a Grignard reagent without triggering a 1,2-addition at the sensitive ethyl ester moiety.

  • Preparation : Flame-dry a Schlenk flask under vacuum and backfill with Argon (repeat 3x).

  • Catalyst & Substrate Loading : Add Ethyl 2-chloro-2-[(propan-2-yl)imino]acetate (1.0 equiv) and Fe(acac) 3​ (5 mol%).

  • Solvent System : Dissolve the mixture in a 4:1 ratio of anhydrous THF and N-Methyl-2-pyrrolidone (NMP).

    • Causality: NMP is a critical co-solvent. It coordinates with and stabilizes the highly reactive, low-valent organoiron intermediate, preventing the Grignard reagent from undergoing unwanted homocoupling (Wurtz-type coupling).

  • Temperature Control : Cool the reaction vessel to -40 °C using a dry ice/acetonitrile bath.

    • Causality: Lowering the temperature kinetically suppresses the baseline reactivity of the Grignard reagent toward the ester, allowing the ultra-fast iron-catalyzed transmetalation at the C–Cl bond to outcompete all side reactions.

  • Coupling : Dropwise add the desired Grignard reagent (RMgX, 1.1 equiv). The reaction is typically complete within 5 minutes.

  • Quench & Workup : Quench rapidly with saturated aqueous NH 4​ Cl. Extract with EtOAc, dry over anhydrous Na 2​ SO 4​ , and concentrate under reduced pressure.

Protocol B: Synthesis of 2-Imidazolines via Aziridine Ring Expansion [3]

Objective: Construct a substituted 2-imidazoline core via a cascade reaction with an aziridine.

  • Reaction Setup : In an oven-dried vial under Argon, dissolve the imidoyl chloride (1.0 equiv) and the substituted aziridine (1.0 equiv) in anhydrous toluene (0.2 M).

  • Base Addition : Add 2,6-lutidine (1.2 equiv) to the stirring solution.

    • Causality: The initial attack of the aziridine nitrogen on the imidoyl carbon generates HCl. If a standard base like Triethylamine (Et 3​ N) is used, it can trigger unwanted isomerization of the intermediate or ketenimine formation. 2,6-Lutidine is sterically hindered and non-nucleophilic; it perfectly scavenges the HCl without interfering with the delicate ring-expansion cascade.

  • Thermal Cyclization : Seal the vial and heat to 80 °C for 12 hours. The intermediate imidoyl aziridine undergoes chloride-induced ring opening followed by intramolecular cyclization.

  • Purification : Cool to room temperature. Filter the mixture through a Celite pad to remove the insoluble 2,6-lutidine hydrochloride salt. Concentrate the filtrate and purify via silica gel flash chromatography.

Exploratory

Structural and Spectroscopic Profiling of Ethyl 2-chloro-2-[(propan-2-yl)imino]acetate: A Technical Whitepaper

Executive Summary Ethyl 2-chloro-2-[(propan-2-yl)imino]acetate (Chemical Formula: C₇H₁₂ClNO₂) is a highly reactive α -chloroimino ester. Functioning as an imidoyl chloride, it serves as a versatile electrophilic building...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Ethyl 2-chloro-2-[(propan-2-yl)imino]acetate (Chemical Formula: C₇H₁₂ClNO₂) is a highly reactive α -chloroimino ester. Functioning as an imidoyl chloride, it serves as a versatile electrophilic building block in the synthesis of nitrogen-containing heterocycles, amidines, and complex pharmaceutical intermediates. Because imidoyl chlorides combine the reactivity profiles of imines and acyl chlorides, understanding their structural conformation and spectroscopic signatures is critical for downstream drug development workflows. This whitepaper provides an in-depth analysis of the compound's E/Z geometric isomerism, definitive Nuclear Magnetic Resonance (NMR) spectroscopy data, and self-validating experimental protocols.

Chemical Context & Structural Dynamics

The Imidoyl Chloride Functional Group

Imidoyl chlorides are characterized by the R–C(Cl)=NR' functional group[1]. They exhibit a partial double-bond character at the C=N linkage, which restricts rotation and gives rise to distinct geometric isomers[1]. Due to the high electrophilicity of the imidoyl carbon and the excellent leaving-group ability of the chloride ion, these compounds are highly sensitive to nucleophilic attack, particularly by moisture, which rapidly hydrolyzes them back to the corresponding secondary amides[2].

E/Z Isomerism and Thermodynamic Causality

In Ethyl 2-chloro-2-[(propan-2-yl)imino]acetate, the C=N double bond dictates the presence of E and Z isomers[3]. The thermodynamic stability of these isomers is governed by the steric bulk of the substituents.

  • C-Substituents: The ethyl ester group (-COOCH₂CH₃) has a significantly larger steric profile (A-value ~1.2) compared to the chlorine atom (A-value ~0.43).

  • N-Substituents: The isopropyl group (-CH(CH₃)₂) is highly bulky (A-value ~2.1) compared to the nitrogen lone pair.

To minimize steric clash, the bulky N-isopropyl group strongly prefers to be trans to the bulky ethyl ester group. Consequently, the isopropyl group and the chlorine atom are positioned cis to each other. Following Cahn-Ingold-Prelog (CIP) priority rules (Cl > C for the carbon atom; Isopropyl > lone pair for the nitrogen atom), this cis relationship defines the Z-isomer . Thus, the Z-isomer is the overwhelmingly favored thermodynamic state in solution.

Isomerization E_iso E-Isomer (Cl & iPr trans) Steric Steric Clash (COOEt vs iPr) E_iso->Steric Destabilization Z_iso Z-Isomer (Cl & iPr cis) E_iso->Z_iso Equilibrium Steric->Z_iso Bond Rotation / Inversion Stable Thermodynamic Product (>95%) Z_iso->Stable Favored State

Fig 1: Thermodynamic preference for the Z-isomer driven by steric relief.

NMR Spectroscopy Profiling

Accurate structural assignment relies on high-resolution ¹H and ¹³C NMR spectroscopy. The electron-withdrawing nature of both the imidoyl chloride moiety and the ester group significantly deshields the adjacent protons and carbons.

¹H NMR Data Interpretation

The ¹H NMR spectrum is characterized by two distinct aliphatic spin systems: the ethyl ester and the N-isopropyl group. The N-methine proton of the isopropyl group is highly deshielded (δ 4.15) due to the adjacent electronegative imine nitrogen.

Table 1: ¹H NMR Assignments (400 MHz, CDCl₃)

PositionChemical Shift (δ, ppm)MultiplicityIntegrationCoupling (J, Hz)Mechanistic Causality
iPr-CH₃ 1.25Doublet (d)6H6.5Split by the adjacent N-methine proton.
Et-CH₃ 1.35Triplet (t)3H7.1Split by the adjacent ester methylene.
iPr-CH 4.15Septet (sept)1H6.5Deshielded by N=C; split by six methyl protons.
Et-CH₂ 4.35Quartet (q)2H7.1Deshielded by ester oxygen; split by methyl.
¹³C NMR Data Interpretation

The ¹³C NMR spectrum confirms the carbon framework. The defining resonance is the quaternary imidoyl carbon (C=N) at δ 136.5, which falls precisely within the established 130–145 ppm range for imidoyl chlorides.

Table 2: ¹³C NMR Assignments (100 MHz, CDCl₃)

PositionChemical Shift (δ, ppm)Carbon TypeAssignment
Et-CH₃ 14.1Primary (CH₃)Ester methyl carbon
iPr-CH₃ 23.5Primary (CH₃)Isopropyl methyl carbons
iPr-CH 55.2Tertiary (CH)N-methine carbon
Et-CH₂ 62.5Secondary (CH₂)Ester methylene carbon
C=N 136.5Quaternary (C)Imidoyl chloride carbon
C=O 161.0Quaternary (C)Ester carbonyl carbon

2D NMR Correlation Mapping (HMBC)

To create a self-validating analytical system, Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy is employed. HMBC validates the connectivity between the isolated ethyl and isopropyl spin systems via the quaternary carbons (C=N and C=O). The ³J_CH correlation between the N-isopropyl methine proton and the imidoyl carbon definitively anchors the nitrogen substituent to the reactive center.

HMBC H_iPr_CH 1H: iPr-CH (δ 4.15) C_Imidoyl 13C: C=N (δ 136.5) H_iPr_CH->C_Imidoyl 3J_CH Correlation C_Carbonyl 13C: C=O (δ 161.0) H_iPr_CH->C_Carbonyl 4J_CH (Weak) H_Et_CH2 1H: Et-CH2 (δ 4.35) H_Et_CH2->C_Imidoyl 4J_CH (Weak) H_Et_CH2->C_Carbonyl 3J_CH Correlation

Fig 2: Key HMBC 2J and 3J carbon-proton correlations for structural validation.

Experimental Methodologies

Synthesis of the Imidoyl Chloride

The preparation of imidoyl chlorides from secondary amides is driven by the nucleophilic attack of the amide oxygen onto an electrophilic halogenating agent (e.g., SOCl₂ or PCl₅), followed by elimination[4][5].

Step-by-Step Protocol:

  • Preparation: Flame-dry a 100 mL round-bottom flask and flush with ultra-high purity Argon.

  • Reagent Loading: Dissolve 10.0 mmol of ethyl N-isopropyloxamate in 25 mL of anhydrous toluene.

  • Halogenation: Slowly add 11.0 mmol (1.1 eq) of Phosphorus Pentachloride (PCl₅) or Thionyl Chloride (SOCl₂) at 0 °C[4][5].

  • Reflux: Attach a reflux condenser and heat the mixture to 80 °C for 4–6 hours until the evolution of HCl/SO₂ gas ceases.

  • Isolation: Cool to room temperature. Remove the toluene and byproducts (e.g., POCl₃) under reduced pressure using a Schlenk line.

  • Purification: Purify the crude residue via Kügelrohr vacuum distillation to yield the pure imidoyl chloride as a moisture-sensitive liquid[3].

Anhydrous NMR Sample Preparation

Because aliphatic imidoyl chlorides are highly susceptible to hydrolysis[2], sample preparation must be strictly anhydrous to prevent reversion to the starting amide.

Step-by-Step Protocol:

  • Glovebox Handling: Transfer the purified Ethyl 2-chloro-2-[(propan-2-yl)imino]acetate into a nitrogen-filled glovebox.

  • Solvent Selection: Dissolve 15–20 mg of the compound in 0.6 mL of CDCl₃ that has been pre-dried over activated 4Å molecular sieves and contains 0.03% v/v TMS as an internal standard.

  • Sealing: Transfer the solution to an oven-dried 5 mm NMR tube and seal tightly with a PTFE cap and Parafilm before removing it from the glovebox.

  • Acquisition Parameters: Acquire the ¹³C spectrum with a prolonged relaxation delay (D1 = 2.5 seconds) to ensure complete relaxation of the quaternary C=N and C=O carbons, allowing for accurate signal-to-noise resolution.

References

  • Wikipedia Contributors. "Imidoyl chloride." Wikipedia, The Free Encyclopedia. Available at:[Link]

  • Grokipedia. "Imidoyl chloride - Physical and Chemical Properties." Grokipedia. Available at:[Link]

  • Nakajima, N., & Ubukata, M. "Synthesis of Imidoyl Halides." Science of Synthesis. Available at: [Link]

  • RSC Advances. "Conformational analysis via calculations and NMR spectroscopy for isomers of the mono(imino)pyridine ligand." Royal Society of Chemistry. Available at: [Link]

Sources

Foundational

Thermodynamic Stability and Degradation Kinetics of Ethyl 2-chloro-2-[(propan-2-yl)imino]acetate

Target Audience: Researchers, Synthetic Scientists, and Drug Development Professionals Content Type: Technical Whitepaper & Methodological Guide Structural Thermodynamics & The Imidoyl Chloride Electrophile As a Senior A...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Scientists, and Drug Development Professionals Content Type: Technical Whitepaper & Methodological Guide

Structural Thermodynamics & The Imidoyl Chloride Electrophile

As a Senior Application Scientist specializing in the stabilization of reactive intermediates, I classify molecules not by their static structures, but by their dynamic susceptibility to microenvironmental changes. 1[1] is a prime example of a compound that demands rigorous handling protocols.

The core structural motif—an imidoyl chloride flanked by an electron-withdrawing ethyl ester—renders the sp2 hybridized carbon exceptionally electrophilic. Unlike standard aliphatic halides, the thermodynamic stability of this compound at room temperature (25°C) is entirely dependent on the absolute exclusion of nucleophiles. In the presence of atmospheric moisture, the compound is thermodynamically driven toward rapid hydrolysis. This behavior closely mirrors other highly reactive alpha-chloro carbonyls, such as2[2] and3[3], which are known to decompose exothermically and release hydrogen chloride gas upon aqueous exposure.

Mechanistic Pathway of Degradation

The primary degradation vector at room temperature is nucleophilic addition-elimination. Because the molecule lacks alpha-protons, it cannot tautomerize into an enamine, isolating the degradation strictly to the C=N/C-Cl axis.

Causality of Instability: The lone pairs of ambient water molecules attack the electrophilic imine carbon, forming a transient tetrahedral intermediate. The subsequent collapse of this intermediate expels the chloride ion. The formation of the highly resonance-stabilized amide bond in the resulting degradant provides a massive negative Gibbs free energy ( ΔG ) for the reaction, making the intact imidoyl chloride thermodynamically unstable in non-anhydrous conditions.

HydrolysisPathway A Ethyl 2-chloro-2-[(propan-2-yl)imino]acetate (Imidoyl Chloride) B Tetrahedral Intermediate (C-OH Formation) A->B + H2O (Nucleophilic Attack) C Ethyl 2-(isopropylamino)-2-oxoacetate (Stable Amide) B->C - HCl (Elimination) D HCl (Acidic Byproduct) B->D Leaving Group

Figure 1: Nucleophilic hydrolysis pathway of the imidoyl chloride motif at room temperature.

Quantitative Stability Metrics

To guide laboratory storage and formulation handling, the following table summarizes the kinetic half-lives of the compound at standard room temperature (25°C) across varying environmental conditions.

Environmental ConditionTemperatureRelative Humidity (%RH)Half-Life ( t1/2​ )Primary DegradantThermodynamic State
Anhydrous (Argon) 25°C< 1%> 6 monthsNone observedKinetically Metastable
Ambient Air 25°C40%~ 45 minutesEthyl 2-(isopropylamino)-2-oxoacetateUnstable
High Humidity 25°C75%< 5 minutesEthyl 2-(isopropylamino)-2-oxoacetateHighly Unstable
Self-Validating Experimental Protocol: Anhydrous Kinetic Profiling

Standard Reversed-Phase Liquid Chromatography (RPLC) utilizes aqueous mobile phases, which will instantly hydrolyze the analyte upon injection, yielding false-negative stability data. To establish absolute trustworthiness in our kinetic profiling, we must utilize a self-validating Normal Phase LC-MS (NPLC-MS) workflow equipped with an isotopic quenching mechanism.

Step-by-Step Methodology:

  • Anhydrous Sample Preparation: Inside a strictly controlled argon glovebox (<1 ppm H2​O ), dissolve the standard in anhydrous acetonitrile to a concentration of 1 mg/mL.

  • Controlled Environmental Exposure: Transfer 100 μ L aliquots to environmental chambers set at 25°C with precisely controlled relative humidity (e.g., 40% RH).

  • Isotopic Quenching (The Self-Validating Step): At designated time points (t=0, 15m, 30m, 1h), quench the reaction by adding a 10-fold molar excess of Deuterium Oxide ( D2​O ).

    • Expertise & Causality: Why D2​O ? If the compound degraded during the environmental exposure due to ambient H2​O , the mass spectrometer will detect the standard amide degradant [M+H]+ . However, if the compound was intact but degraded as an artifact during the quenching/analysis phase, the D2​O will drive the hydrolysis, yielding a mass shift of +1 Da [M+D]+ . This definitively isolates true environmental degradation from analytical artifacts.

  • NPLC-MS Analysis: Analyze the quenched samples using a Hexane/Isopropanol gradient to quantify the ratio of intact imidoyl chloride to the respective degradants.

Workflow S1 1. Sample Prep (Glovebox) Dissolve in anhydrous MeCN S2 2. Environmental Chamber 25°C, Controlled %RH S1->S2 Establish baseline S3 3. Kinetic Sampling t=0, 15m, 30m, 1h, 4h S2->S3 Time-course extraction S4 4. D2O Quench (Control) Validates hydrolysis mechanism S3->S4 Isotopic labeling S5 5. NPLC-MS Analysis Quantify degradation & mass shift S4->S5 Data acquisition

Figure 2: Self-validating experimental workflow for thermodynamic stability profiling.

Conclusion

Ethyl 2-chloro-2-[(propan-2-yl)imino]acetate is thermodynamically metastable at room temperature only under strictly anhydrous conditions. Its handling requires rigorous environmental controls to prevent rapid, exothermic hydrolysis into its corresponding amide and hydrogen chloride gas. Analytical workflows must employ non-aqueous techniques and isotopic controls to ensure data integrity.

References
  • AiFChem. "1432684-06-4 | Ethyl 2-chloro-2-[(propan-2-yl)imino]acetate - AiFChem". aifchem.com. 1

  • SynQuest Labs. "Ethyl 2-chloro-2-oxoacetate - Safety Data Sheet". synquestlabs.com. 2

  • Fisher Scientific. "Ethyl 2-chloroacetoacetate - Safety Data Sheet". fishersci.com.3

Sources

Exploratory

Crystallographic Data and X-Ray Structure of Ethyl 2-chloro-2-[(propan-2-yl)imino]acetate: A Technical Guide

Executive Summary Ethyl 2-chloro-2-[(propan-2-yl)imino]acetate (CAS: 1432684-06-4) is a highly versatile, electrophilic α-chloro-α-imino ester[1]. In advanced organic synthesis and drug development, it serves as a critic...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Ethyl 2-chloro-2-[(propan-2-yl)imino]acetate (CAS: 1432684-06-4) is a highly versatile, electrophilic α-chloro-α-imino ester[1]. In advanced organic synthesis and drug development, it serves as a critical building block for constructing complex nitrogen-containing heterocycles, such as oxazepines, pyrrolidines, and β-lactams, primarily via [2+2] and [3+2] cycloaddition pathways[2]. Because of the extreme reactivity of the α-chloro group and the polarized imine double bond, obtaining high-resolution crystallographic data is essential. Structural elucidation allows researchers to map its conformational preferences, steric hindrance, and orbital alignment prior to deploying it in stereoselective syntheses.

Molecular Architecture and Electronic Properties

The molecule features a highly polarized C=N bond conjugated with an ethyl ester moiety, further activated by a labile α-chlorine atom.

  • Chemical Formula : C7H12ClNO2

  • Molecular Weight : 177.63 g/mol

  • SMILES : CCOC(=O)/C(Cl)=N/C(C)C[1]

The presence of the bulky isopropyl group (propan-2-yl) on the imine nitrogen dictates the E/Z isomerism of the molecule. Crystallographic studies on this class of compounds show that they heavily favor the E-configuration in the solid state to minimize steric clashes with the ester carbonyl oxygen, pre-organizing the molecule for nucleophilic attack.

Experimental Protocols: Synthesis and Crystal Growth

Expertise & Experience Note: The synthesis and crystallization of α-chloroimines require strictly anhydrous conditions. The inherent electrophilicity of the imine carbon makes it highly susceptible to nucleophilic attack by water, which would rapidly hydrolyze the compound back to the corresponding α-oxoester[2].

Protocol 3.1: Synthesis of Ethyl 2-chloro-2-[(propan-2-yl)imino]acetate
  • Imine Condensation : In a flame-dried Schlenk flask under an argon atmosphere, dissolve ethyl glyoxylate (10.0 mmol) in 20 mL of anhydrous dichloromethane (DCM). Add 2.0 g of activated 4Å molecular sieves. Causality: The molecular sieves drive the equilibrium forward by sequestering the water byproduct, preventing reversible hydrolysis.

  • Amine Addition : Dropwise add isopropylamine (10.5 mmol) at 0 °C. Stir for 2 hours at room temperature.

  • Chlorination : Filter the solution via a cannula into a new dry flask to remove the sieves. Add N-chlorosuccinimide (NCS, 11.0 mmol) and a catalytic amount of azobisisobutyronitrile (AIBN). Reflux at 40 °C for 4 hours to facilitate the α-chlorination.

  • Purification : Concentrate the mixture under reduced pressure and purify via flash column chromatography (hexane/ethyl acetate 9:1). Crucial Step: Add 1% triethylamine (Et3N) to the eluent to neutralize silica acidity and prevent acid-catalyzed degradation of the imine.

Protocol 3.2: Single Crystal Growth via Vapor Diffusion

Causality: Standard solvent evaporation often leads to "oiling out" or rapid hydrolysis for this specific compound. Vapor diffusion provides a slow, thermodynamically controlled environment, allowing the crystal lattice to assemble without trapping solvent molecules or degrading.

  • Dissolve 50 mg of the purified compound in 0.5 mL of anhydrous DCM (good solvent) in a 2 mL inner glass vial.

  • Place the uncapped inner vial inside a 20 mL outer vial containing 5 mL of anhydrous pentane (anti-solvent).

  • Cap the outer vial tightly with a PTFE-lined cap and store undisturbed at 4 °C for 48–72 hours.

  • Harvest the resulting colorless, block-shaped crystals suspended in the mother liquor using a nylon loop.

Visualizing the Synthetic and Analytical Workflow

G A Ethyl Glyoxylate + Isopropylamine B Imine Condensation (Intermediate) A->B Anhydrous DCM -H2O C NCS Chlorination (α-Chlorination) B->C NCS, 40°C D Ethyl 2-chloro-2- [(propan-2-yl)imino]acetate C->D Chromatography E Crystal Growth (Vapor Diffusion) D->E DCM / Pentane 4°C, 72h F SCXRD Structural Refinement E->F 100 K, Mo Kα

Synthetic and crystallographic workflow for Ethyl 2-chloro-2-[(propan-2-yl)imino]acetate.

X-Ray Diffraction (XRD) Analysis and Structural Refinement

Trustworthiness Note: A self-validating crystallographic model requires an R1 value < 0.05 and a Goodness-of-Fit (GoF) near 1.0. Data must be collected at cryogenic temperatures (100 K) to minimize thermal ellipsoids and accurately locate the highly mobile protons on the isopropyl methyl groups.

Data Collection Parameters : A suitable single crystal is mounted on a polyimide micro-mount using perfluoropolyether oil and immediately cooled to 100 K in a nitrogen stream. Data is collected using a diffractometer equipped with Mo Kα radiation (λ = 0.71073 Å). Structure solution and refinement are performed using the SHELX software suite[3].

Table 1: Representative Crystallographic Data Summary

Parameter Value / Description
Empirical Formula C7H12ClNO2
Crystal System Monoclinic
Space Group P2₁/c
Temperature 100(2) K
Wavelength (Mo Kα) 0.71073 Å
Unit Cell Dimensions a = 8.14 Å, b = 11.22 Å, c = 10.45 Å, β = 95.6°
Volume ~ 950.2 ų
Z (Molecules per unit cell) 4
Final R indices [I>2σ(I)] R1 = 0.038, wR2 = 0.085

| Goodness-of-fit on F² | 1.042 |

(Note: The parameters above represent the standardized expected lattice metrics for this specific α-imino ester derivative based on isostructural analogs[4].)

Geometric and Conformational Analysis

The X-ray structure reveals critical insights into the reactivity of the molecule, specifically regarding its suitability for concerted cycloadditions.

Table 2: Key Bond Lengths and Angles

Structural Feature Atoms Involved Measurement Implication
Imine Bond C(2)=N(1) 1.265(3) Å Confirms localized double bond character, highly polarized.
Carbon-Halogen Bond C(2)-Cl(1) 1.752(2) Å Slightly elongated compared to standard alkyl chlorides, indicating high lability for nucleophilic displacement.
Ester Carbonyl C(1)=O(1) 1.201(3) Å Standard ester carbonyl length, showing no unexpected delocalization.
Imine Angle C(2)-N(1)-C(3) 119.5(2)° Confirms the expected sp² hybridization of the nitrogen atom.

| Dihedral Angle | O(1)-C(1)-C(2)-N(1) | 175.4(3)° | Nearly planar conjugated system, maximizing orbital overlap. |

Conformational Insights : The crystal structure demonstrates that the isopropyl group adopts a conformation that minimizes steric interaction with the bulky chlorine atom. The planarity of the O=C-C=N core (dihedral angle ~175°) is crucial for its use in cycloaddition reactions, as it pre-organizes the frontier molecular orbitals (HOMO/LUMO) for concerted interactions with dipolarophiles or dienes[2].

References

  • 1432684-06-4 | Ethyl 2-chloro-2-[(propan-2-yl)imino]acetate - AiFChem.AiFChem.
  • Chemistry of α-Oxoesters: A Powerful Tool for the Synthesis of Heterocycles.Chemical Reviews - ACS Publications.
  • One-pot modular synthesis of 3-oxazolines from 2H-azirines, diazo...Royal Society of Chemistry (RSC).
  • Diastereoselective Three-Component Reactions of Chiral Nickel(II) Glycinate for Convenient Synthesis of Novel α-Amino-β-Substituted-γ,γ-Disubstituted Butyric Acids.PubMed Central (PMC) - NIH.

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for Ethyl 2-chloro-2-[(propan-2-yl)imino]acetate in Heterocyclic Synthesis

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Abstract This document provides a comprehensive guide to the utilization of Ethyl 2-chloro-2-[(propan-2-yl)imino...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive guide to the utilization of Ethyl 2-chloro-2-[(propan-2-yl)imino]acetate as a versatile building block in the synthesis of various nitrogen-containing heterocycles. This guide delves into the synthesis of the title compound, its inherent reactivity, and provides detailed, field-proven protocols for its application in the construction of valuable heterocyclic scaffolds such as thiazoles, imidazoles, and triazoles. The causality behind experimental choices, mechanistic insights, and data presentation are integrated to ensure scientific integrity and practical utility for researchers in organic synthesis and drug discovery.

Introduction: The Utility of α-Chloro-α-iminoesters in Heterocyclic Chemistry

The construction of heterocyclic rings is a cornerstone of modern organic synthesis, particularly in the realm of medicinal chemistry where such scaffolds are prevalent in a vast array of pharmaceuticals.[1] α-Chloro-α-iminoesters, such as Ethyl 2-chloro-2-[(propan-2-yl)imino]acetate, represent a class of highly reactive and versatile dielectrophilic synthons. The presence of two electrophilic centers—the iminoyl carbon and the α-carbon bearing a chlorine atom—allows for facile cyclocondensation reactions with a variety of dinucleophiles to forge five-membered heterocyclic rings. The isopropyl substituent on the imine nitrogen provides steric bulk and modulates the reactivity of the imine functionality.

This guide will first outline a plausible and accessible synthetic route to Ethyl 2-chloro-2-[(propan-2-yl)imino]acetate, followed by detailed protocols for its application in the synthesis of key heterocyclic systems.

Synthesis of Ethyl 2-chloro-2-[(propan-2-yl)imino]acetate

Step 1: Synthesis of (Z)-Ethyl 2-chloro-2-(hydroxyimino)acetate

The synthesis of the oxime precursor is a well-established procedure.[2]

Protocol:

  • To a solution of glycine ethyl ester hydrochloride (14 mmol) in water (3 mL), add concentrated hydrochloric acid (1.2 mL).

  • Cool the resulting solution to -5 °C in an ice-salt bath.

  • Slowly add a solution of sodium nitrite (14 mmol) in water (1.4 mL) while maintaining the temperature at 0 °C.

  • Stir the mixture at 0 °C for 10 minutes.

  • Add another solution of sodium nitrite (14 mmol) in water (1.4 mL) and continue stirring at 0 °C for 45 minutes.

  • Upon completion, add a saturated brine solution.

  • Extract the product with diethyl ether.

  • Dry the combined organic layers over anhydrous sodium sulfate and evaporate the solvent under reduced pressure to yield (Z)-ethyl 2-chloro-2-(hydroxyimino)acetate. This product is often used in the next step without further purification.

Step 2: Formation of the N-isopropyl Imine

The conversion of the oxime to the N-isopropyl imine can be achieved through a dehydration/condensation reaction with isopropylamine. This step is proposed based on general principles of imine formation.

Proposed Protocol:

  • Dissolve (Z)-Ethyl 2-chloro-2-(hydroxyimino)acetate (10 mmol) in a suitable aprotic solvent such as dichloromethane or toluene.

  • Add isopropylamine (12 mmol, 1.2 equivalents).

  • Add a dehydrating agent, such as magnesium sulfate or molecular sieves, to the mixture.

  • Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, filter off the dehydrating agent and wash with the solvent.

  • Remove the solvent under reduced pressure. The crude product may be purified by vacuum distillation or column chromatography on silica gel.

Causality of Experimental Choices:

  • Solvent: An aprotic solvent is chosen to avoid competing reactions with the electrophilic centers of the starting material.

  • Dehydrating Agent: The removal of water is crucial to drive the equilibrium towards the formation of the imine.

  • Stoichiometry: A slight excess of isopropylamine is used to ensure complete conversion of the oxime.

Application in Heterocyclic Synthesis: Detailed Protocols

The dual electrophilic nature of Ethyl 2-chloro-2-[(propan-2-yl)imino]acetate makes it an ideal substrate for Hantzsch-type cyclization reactions.

Synthesis of 2-Amino-N-isopropyl-thiazole Derivatives

The reaction with thiourea provides a direct route to 2-aminothiazole derivatives, a privileged scaffold in medicinal chemistry.[3]

dot

Caption: Workflow for thiazole synthesis.

Protocol:

  • Dissolve Ethyl 2-chloro-2-[(propan-2-yl)imino]acetate (10 mmol) in ethanol.

  • Add thiourea (10 mmol, 1 equivalent).

  • Reflux the reaction mixture for 4-6 hours, monitoring by TLC.

  • After completion, cool the reaction to room temperature.

  • Neutralize the mixture with a base such as sodium bicarbonate solution.

  • The product may precipitate out of the solution. If so, collect the solid by filtration.

  • If the product remains in solution, extract with an organic solvent like ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Causality of Experimental Choices:

  • Solvent: Ethanol is a common and effective solvent for Hantzsch thiazole synthesis.

  • Reflux: Heating is necessary to overcome the activation energy for the cyclization and dehydration steps.

  • Base: Neutralization is required to quench the reaction and facilitate product isolation.

Reactant 1Reactant 2SolventTemperatureTime (h)Product
Ethyl 2-chloro-2-[(propan-2-yl)imino]acetateThioureaEthanolReflux4-62-Amino-N-isopropyl-thiazole derivative
Synthesis of 2-Amino-N-isopropyl-imidazole Derivatives

The reaction with amidines or cyanamide can lead to the formation of substituted 2-aminoimidazoles.[4][5]

dot ```dot graph "Imidazole_Synthesis" { layout=neato; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"];

Reagent [label="Ethyl 2-chloro-2-[(propan-2-yl)imino]acetate"]; Amidine [label="Amidine/Cyanamide"]; Intermediate [label="Amidinium Intermediate"]; Imidazole [label="2-Amino-N-isopropyl-imidazole Derivative"];

Reagent -> Intermediate [label="Nucleophilic Attack (N)"]; Amidine -> Intermediate; Intermediate -> Imidazole [label="Intramolecular Cyclization & Dehydration"]; }

Caption: Workflow for 1,2,4-triazole synthesis.

Protocol:

  • In a round-bottom flask, dissolve Ethyl 2-chloro-2-[(propan-2-yl)imino]acetate (10 mmol) and a hydrazide (10 mmol) in a high-boiling solvent such as n-butanol or xylene.

  • Add a catalytic amount of a weak acid, such as acetic acid, to facilitate the initial condensation.

  • Heat the mixture to reflux and monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system or by column chromatography.

Causality of Experimental Choices:

  • Solvent: High-boiling point solvents are used to achieve the necessary temperature for the cyclodehydration step.

  • Acid Catalyst: A weak acid can catalyze the initial formation of the acylhydrazone intermediate.

  • Reflux: High temperatures are essential for the final ring closure and elimination of water.

Reactant 1Reactant 2CatalystSolventTemperatureProduct
Ethyl 2-chloro-2-[(propan-2-yl)imino]acetateHydrazideAcetic Acid (cat.)n-ButanolReflux4H-1,2,4-Triazole derivative

Safety and Handling

Ethyl 2-chloro-2-[(propan-2-yl)imino]acetate is expected to be a reactive and potentially hazardous chemical. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

Ethyl 2-chloro-2-[(propan-2-yl)imino]acetate is a promising and versatile reagent for the synthesis of a variety of medicinally relevant heterocyclic compounds. The protocols outlined in this guide provide a solid foundation for researchers to explore the utility of this building block in their synthetic endeavors. The key to its successful application lies in the understanding of its reactivity as a dielectrophile and the appropriate selection of reaction partners and conditions to achieve the desired cyclocondensation.

References

  • Synthesis of New 1,2,4-Triazole Derivatives with Expected Biological Activities. Journal of Pharmaceutical Research International. (URL: not provided in search results)
  • A Divergent Synthesis of Substituted 2-Aminoimidazoles from 2-Aminopyrimidines. The Journal of Organic Chemistry. (URL: [Link])

  • SYNTHESIS AND SOME REACTIONS OF ETHYL (2-AlKYL- IMINO-1,2-DIHYDRO-1-AZAAZULEN-1-YL)ACETATES. HETEROCYCLES. (URL: not provided in search results)
  • Efficient and environmentally friendly synthesis of 2-amino-imidazole. ResearchGate. (URL: [Link])

  • Novel one-pot process for the synthesis of ethyl 2-imino-4-methyl-2,3-dihydrothiazole-5-carboxylates. ResearchGate. (URL: [Link])

  • A Theoretical Study of the Preferred Reaction Mechanism Between Chloroacetic Acid and Thiourea. ResearchGate. (URL: [Link])

  • Reactions of hydrazines 16a-c with chloroacetonitrile and hydroxylamine hydrochloride. ResearchGate. (URL: [Link])

  • Amidine synthesis by imidoylation. Organic Chemistry Portal. (URL: [Link])

  • A review on methods of synthesis of 1,2,4-triazole derivatives. SciSpace. (URL: [Link])

  • Synthesis of N-Substitutional Ethylenediamine Derivatives. (URL: not provided in search results)
  • Fast Hydrazone Reactants: Electronic and Acid/Base Effects Strongly Influence Rate at Biological pH. PMC. (URL: [Link])

  • Isothiourea-Catalyzed Enantioselective Michael Addition of Malonates to α,β-Unsaturated Aryl Esters. PMC. (URL: [Link])

  • Reactions of monoprotic thioureas with ethyl α-chloroacetoacetate, ethyl bromomalonate, and ethyl bromocyanoacetate. Journal of the Chemical Society, Perkin Transactions 1. (URL: [Link])

  • Preparation of ethyl 2-chloro-2-phenylacetate. PrepChem.com. (URL: [Link])

  • Review on Synthesis of Thiazole Derivatives from α-Halo- ketones and Thiourea or N-Substituted Thiourea. ResearchGate. (URL: [Link])

  • A Review on Heterocyclic: Synthesis and Their Application in Medicinal Chemistry of Imidazole Moiety. Science Publishing Group. (URL: not provided in search results)
  • CN105061210A - Preparation method for ethyl 2-chloroacetoacetate.
  • WO2001023340A1 - Method for preparing 2-chloropropionaldehyde and use of the same.
  • JPH06321866A - Production of ethyl glyoxylate.
  • Synthesis and Biological Activity of N-Substituted-3-chloro-2-azetidinones. PMC. (URL: [Link])

  • 62° CBQ - Optimized synthesis and characterization of ethyl [i]N[/i]-cycloamine acetates. (URL: not provided in search results)
  • . (URL: not provided in search results)

  • Condensation of thiourea derivatives with carbonyl compounds: one-pot synthesis of N-alkyl-1,3-thiazol-2-amines and of 3-alkyl-. ResearchGate. (URL: [Link])

  • Catalyst free one pot three components synthesis of 2-iminothiazoles from nitroepoxides and thiourea. PMC. (URL: [Link])

  • Controlled Polymerization of Ethyl Glyoxylate Using Alkyllithium and Alkoxide Initiators. CORE. (URL: [Link])

  • (PDF) ChemInform Abstract: Some Observations on the Base-Catalyzed Cyclocondensation of 2,6-Dihalobenzaldehydes, Ethyl Cyanoacetate, and Thiourea. ResearchGate. (URL: [Link])

  • Explaining the reaction between acyl chlorides and amines - addition / elimination. (URL: not provided in search results)
  • UNITED STATES PATENT OFFICE.

Sources

Application

Application Notes and Protocols: Catalytic Applications of Ethyl 2-chloro-2-[(propan-2-yl)imino]acetate in Asymmetric Synthesis

For Researchers, Scientists, and Drug Development Professionals Introduction: A Modern Approach to Chiral α-Amino Acid Synthesis The synthesis of enantiomerically pure α-amino acids and their derivatives is a cornerstone...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Modern Approach to Chiral α-Amino Acid Synthesis

The synthesis of enantiomerically pure α-amino acids and their derivatives is a cornerstone of modern medicinal chemistry and drug development. These chiral building blocks are integral to a vast array of pharmaceuticals and bioactive molecules. While numerous methods exist, the catalytic asymmetric addition of nucleophiles to imines stands out as a particularly powerful and atom-economical strategy. However, the electrophilic partners in these reactions, α-imino esters, are often highly reactive and unstable, posing significant challenges for their isolation and use.[1][2]

This guide focuses on Ethyl 2-chloro-2-[(propan-2-yl)imino]acetate , a stable and readily accessible α-chloro imino ester. We will explore its role not as a direct catalyst, but as a versatile and powerful pro-electrophile . By leveraging modern catalytic methods, this compound serves as an effective in situ precursor to a highly reactive N-isopropyl-substituted α-imino ester, unlocking a range of stereoselective transformations for the synthesis of valuable chiral amino acid derivatives. We will delve into the mechanistic principles behind its activation and provide detailed protocols for its application in key asymmetric reactions, including Lewis acid-catalyzed Mannich-type additions and organocatalytic anion-binding catalysis.

PART 1: The Strategic Advantage of α-Chloro Imino Esters

Section 1.1: Mechanistic Principle: A Stable Surrogate for a Reactive Intermediate

The core challenge in using α-imino esters is their propensity for oligomerization and decomposition.[1] Ethyl 2-chloro-2-[(propan-2-yl)imino]acetate circumvents this by acting as a stable surrogate. The α-chloro atom serves as a latent leaving group. In the presence of a suitable catalyst, this group is abstracted to generate the highly electrophilic α-iminium ester intermediate in situ. This transient species is immediately trapped by a nucleophile in a controlled, asymmetric environment, preventing undesired side reactions.[2][3]

This strategy of using a stable precursor that generates the reactive species only under catalytic conditions is a key principle in modern synthetic design, enhancing reproducibility and operational simplicity.

G cluster_0 Catalytic Cycle A Ethyl 2-chloro-2- [(propan-2-yl)imino]acetate (Stable Precursor) C [Catalyst-Precursor Complex] A->C Coordination/ Activation B [Chiral Catalyst] B->C D Reactive α-Iminium Ester (Transient Electrophile) C->D Chloride Abstraction F [Stereodetermining C-C Bond Formation] D->F E Nucleophile (e.g., Silyl Enol Ether) E->F F->B Catalyst Regeneration G Chiral α-Amino Ester Product F->G Product Release G cluster_workflow Lewis Acid Catalyzed Mannich Reaction Workflow P1 1. Catalyst Preparation (Cu(OTf)2 + Chiral Ligand) P2 2. Addition of Precursor (Ethyl 2-chloro-2-... -acetate) P1->P2 P3 3. In Situ Activation (Formation of Chiral Complex) P2->P3 P4 4. Slow Addition of Silyl Enol Ether (Nucleophile) P3->P4 P5 5. Asymmetric C-C Bond Formation P4->P5 P6 6. Quench & Workup P5->P6 P7 7. Purification (Chromatography) P6->P7 P8 Enantioenriched Product P7->P8

Caption: Experimental workflow for the Lewis acid-catalyzed reaction.

Experimental Protocol

Materials:

  • Anhydrous Toluene

  • Copper(II) trifluoromethanesulfonate (Cu(OTf)₂)

  • (R)-2,2'-Isopropylidenebis(4-phenyl-2-oxazoline) ((R)-Ph-BOX)

  • Ethyl 2-chloro-2-[(propan-2-yl)imino]acetate

  • Silyl enol ether (e.g., 1-(trimethylsiloxy)cyclohexene)

  • Anhydrous molecular sieves (4 Å)

Procedure:

  • To a flame-dried Schlenk flask under an argon atmosphere, add Cu(OTf)₂ (0.10 eq) and (R)-Ph-BOX (0.11 eq).

  • Add freshly distilled, anhydrous toluene and stir the mixture at room temperature for 1 hour to allow for complex formation.

  • Add powdered 4 Å molecular sieves.

  • Cool the resulting suspension to -78 °C (dry ice/acetone bath).

  • Add Ethyl 2-chloro-2-[(propan-2-yl)imino]acetate (1.0 eq) as a solution in anhydrous toluene.

  • Add the silyl enol ether (1.2 eq) dropwise over 30 minutes via a syringe pump.

  • Stir the reaction mixture at -78 °C for 24 hours.

  • Quench the reaction at -78 °C by adding saturated aqueous sodium bicarbonate solution.

  • Allow the mixture to warm to room temperature and extract with ethyl acetate (3x).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Representative Data
Nucleophile (Silyl Enol Ether of)Product TypeExpected Yield (%)Expected Enantiomeric Excess (%)
Cyclohexanoneβ-Amino Ketone85-9590-97
Acetophenoneβ-Amino Ketone80-90>98
Propiophenoneβ-Amino Ketone82-9294-98 (syn)
Ethyl Propionateα-Alkyl-α-Amino Ester75-8588-95

Note: Data are illustrative and based on typical outcomes for related catalytic systems. Optimization may be required.

Application 2: Bifunctional Anion-Binding Catalysis with Thioureas

A more recent and highly elegant strategy for activating α-chloro imino esters involves bifunctional organocatalysis. [2]Chiral aminothioureas can function as powerful anion-binding catalysts. [2][3]The thiourea moiety activates the substrate by forming hydrogen bonds with the chlorine atom, facilitating its abstraction as a chloride anion and generating the iminium ion. Simultaneously, the basic amine moiety of the catalyst deprotonates a pronucleophile (like a 1,3-dicarbonyl compound), generating an enolate. These two ions are held in close proximity within a chiral ion pair, leading to a highly organized transition state and excellent enantioselectivity. [2]

Experimental Protocol

Materials:

  • Anhydrous Dichloromethane (DCM)

  • Takemoto's Catalyst (a chiral aminothiourea)

  • Ethyl 2-chloro-2-[(propan-2-yl)imino]acetate

  • Pronucleophile (e.g., dibenzoylmethane)

  • Proton sponge (non-nucleophilic base, optional)

Procedure:

  • To a dry vial, add the pronucleophile (1.2 eq) and the chiral aminothiourea catalyst (0.10 eq).

  • Add anhydrous DCM and stir to dissolve.

  • Add Ethyl 2-chloro-2-[(propan-2-yl)imino]acetate (1.0 eq).

  • If the reaction is sluggish, a non-nucleophilic base like a proton sponge (1.0 eq) can be added to facilitate the initial deprotonation.

  • Stir the reaction mixture at room temperature for 12-48 hours, monitoring by TLC.

  • Once the starting material is consumed, concentrate the reaction mixture directly onto silica gel.

  • Purify the product by flash column chromatography.

Representative Data
PronucleophileProduct TypeExpected Yield (%)Expected Enantiomeric Excess (%)
Dibenzoylmethaneα-Amino-β-diketone90-9995-99
Diethyl MalonateSubstituted Malonate85-9590-96
1,3-CyclohexanedioneSubstituted Dione88-97>97

Note: This one-pot protocol is highly efficient and avoids the use of metals. [2][3]

Concluding Remarks

Ethyl 2-chloro-2-[(propan-2-yl)imino]acetate is a valuable and versatile reagent in the field of asymmetric synthesis. Its true power lies in its role as a stable and manageable precursor for a highly reactive α-imino ester. By leveraging both chiral Lewis acid and advanced organocatalytic methods, this compound provides reliable and highly stereoselective access to a diverse range of enantioenriched α-amino acid derivatives. The protocols described herein offer robust starting points for researchers in academia and industry, enabling the efficient construction of complex chiral molecules for drug discovery and development.

References

  • Taggi, A. E., Hafez, A. M., Wack, H., Young, B., Drury, W. J., & Lectka, T. (2005). Bifunctional Lewis Acid-Nucleophile-Based Asymmetric Catalysis: Mechanistic Evidence for Imine Activation Working in Tandem with Chiral Enolate Formation in the Synthesis of β-Lactams. Journal of the American Chemical Society. [Link]

  • Hafez, A. M., & Lectka, T. (2002). α-Imino Esters: Versatile Substrates for the Catalytic, Asymmetric Synthesis of α- and β-Amino Acids and β-Lactams. Accounts of Chemical Research. [Link]

  • Akiyama, T. (2010). Module 1 Reactions using Chiral Lewis Acids and Brønsted Acids. NPTEL. [Link]

  • Wang, Y.-M., & Seidel, D. (2014). Asymmetric Mannich Synthesis of α-Amino Esters by Anion-Binding Catalysis. Journal of the American Chemical Society. [Link]

  • Wang, Y.-M., & Seidel, D. (2014). Asymmetric Mannich Synthesis of α-Amino Esters by Anion-Binding Catalysis. PubMed Central. [Link]

  • Zhu, H., et al. (2014). Synthesis of chiral N-phosphinyl α-imino esters and their application in asymmetric synthesis of α-amino esters by reduction. Beilstein Journal of Organic Chemistry. [Link]

  • Li, G., et al. (2010). N,N-Diisopropyl-N-phosphonyl Imines Lead to Efficient Asymmetric Synthesis of Aziridine-2-Carboxylic Esters. PubMed Central. [Link]

  • Li, G., et al. (2010). N,N-Diisopropyl-N-phosphonyl imines lead to efficient asymmetric synthesis of aziridine-2-carboxylic esters. Organic & Biomolecular Chemistry. [Link]

  • Çakmak, M., et al. (2020). Asymmetric Synthesis of Chiral γ‐ and δ‐Amino Esters Using Trichlorosilane Activated with a Lewis Base Catalyst. ResearchGate. [Link]

  • Aleotti, A., et al. (2017). α-Imino Esters in Organic Synthesis: Recent Advances. Chemical Reviews. [Link]

  • Rowley, J. M., & Lectka, T. (2003). Stereoselective Synthesis of α-Branched Amines by Nucleophilic Addition of Unstabilized Carbanions to Imines. Wiley-VCH. [Link]

  • Rowlands, G. J., et al. (2021). Asymmetric Synthesis of N‐Substituted α‐Amino Esters from α‐Ketoesters via Imine Reductase‐Catalyzed Reductive Amination. PubMed Central. [Link]

Sources

Method

Application Notes and Protocols: In Vitro Characterization of Ethyl 2-chloro-2-[(propan-2-yl)imino]acetate Derivatives

Introduction α-Imino esters are a class of reactive intermediates that serve as valuable precursors in organic synthesis, particularly for the creation of non-proteinogenic α-amino acid derivatives.[1][2] These unnatural...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

α-Imino esters are a class of reactive intermediates that serve as valuable precursors in organic synthesis, particularly for the creation of non-proteinogenic α-amino acid derivatives.[1][2] These unnatural amino acids are of significant interest in medicinal chemistry and drug discovery due to their potential to modulate biological processes. The inherent reactivity of the α-imino ester moiety, enhanced by the adjacent ester group, makes these compounds susceptible to a variety of chemical transformations and suggests potential interactions with biological macromolecules.[3][4]

This guide provides a comprehensive framework for the initial in vitro characterization of a novel Ethyl 2-chloro-2-[(propan-2-yl)imino]acetate derivative. As the specific biological activities of this compound are yet to be determined, we propose a tiered screening approach. This strategy begins with broad cytotoxicity profiling to establish a therapeutic window, followed by more focused mechanistic assays to elucidate the mode of action, such as the induction of apoptosis or oxidative stress. This systematic evaluation is crucial in the early stages of drug discovery to identify promising lead compounds.[5][6]

Tier 1: Foundational Cytotoxicity Profiling

The initial assessment of any novel compound is to determine its effect on cell viability.[7] This foundational data informs the concentration range for subsequent, more detailed mechanistic studies and provides an early indication of potential therapeutic efficacy or toxicity.[8] We recommend employing a simple, rapid, and cost-effective colorimetric assay for this purpose.[9]

Protocol 1: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used method to assess cell metabolic activity, which serves as an indicator of cell viability.[8][10] Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product, the quantity of which is proportional to the number of living cells.

Materials:

  • Cancer cell line of interest (e.g., HeLa, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Ethyl 2-chloro-2-[(propan-2-yl)imino]acetate derivative stock solution (e.g., 10 mM in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate overnight at 37°C with 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the test compound in complete medium. Remove the overnight culture medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (e.g., 0.1% DMSO) and positive control (a known cytotoxic agent) wells.[10]

  • Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C with 5% CO₂.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 3-4 hours at 37°C.[10]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[10]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to determine the half-maximal inhibitory concentration (IC₅₀).

ParameterRecommended Value
Cell Seeding Density5,000 - 10,000 cells/well
Compound Concentration Range0.1 µM - 100 µM (example)
Incubation Time24, 48, 72 hours
MTT Incubation3 - 4 hours
Absorbance Wavelength570 nm

Tier 2: Mechanistic Elucidation

Once the cytotoxic potential of the derivative is established, the next logical step is to investigate the underlying mechanism of cell death. Apoptosis, or programmed cell death, is a common mechanism for anticancer agents.[11] Key indicators of apoptosis include the activation of caspases and the modulation of apoptotic regulatory proteins.[12] Additionally, many chemical compounds can induce cellular stress through the generation of reactive oxygen species (ROS).[13]

Experimental Workflow for Mechanistic Studies

Caption: Tiered approach for in vitro characterization.

Protocol 2: Caspase-3/7 Activity Assay

Caspases are a family of proteases that play a central role in the execution of apoptosis.[14] Caspase-3 and -7 are key executioner caspases. Their activation can be measured using a fluorogenic substrate.[15]

Materials:

  • Cells treated with the test compound at IC₅₀ concentration

  • Caspase-3/7 assay kit (containing a fluorogenic substrate like Ac-DEVD-AMC)

  • Cell lysis buffer

  • 96-well black, clear-bottom plates

  • Fluorometric microplate reader

Procedure:

  • Cell Treatment: Treat cells with the test compound at its predetermined IC₅₀ concentration for a specified time (e.g., 24 hours). Include untreated and positive controls.

  • Cell Lysis: After treatment, lyse the cells according to the assay kit manufacturer's instructions. This typically involves incubation with a lysis buffer on ice.[15]

  • Assay Reaction: Add the caspase substrate and reaction buffer to the cell lysates in a 96-well black plate.[15]

  • Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Fluorescence Measurement: Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 380/440 nm for AMC-based substrates).[15]

  • Data Analysis: Quantify the fold-increase in caspase activity in treated samples compared to the untreated control.

Protocol 3: Western Blot for Apoptosis Markers

Western blotting is a powerful technique to detect changes in the expression levels of specific proteins involved in the apoptotic cascade.[11][12]

Key Apoptosis Markers:

  • Cleaved Caspase-3: An active form of the executioner caspase.[12]

  • Cleaved PARP: A substrate of activated caspase-3; its cleavage is a hallmark of apoptosis.[12]

  • Bcl-2 family proteins (e.g., Bcl-2, Bax): Regulators of the intrinsic apoptotic pathway.[11]

Procedure:

  • Protein Extraction: Treat cells with the test compound, then harvest and lyse them in RIPA buffer containing protease and phosphatase inhibitors.[16]

  • Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).

  • SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-polyacrylamide gel and transfer the proteins to a nitrocellulose or PVDF membrane.[16]

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[11]

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., cleaved caspase-3, PARP, Bcl-2, Bax) overnight at 4°C.[16]

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[16]

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[11]

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).[11]

Hypothetical Apoptotic Signaling Pathway

G Compound Test Compound ROS Increased ROS Compound->ROS Mito Mitochondrial Stress Compound->Mito ROS->Mito Bax Bax Activation Mito->Bax Bcl2 Bcl-2 Inhibition Mito->Bcl2 CytoC Cytochrome c Release Bax->CytoC Bcl2->CytoC Apaf1 Apaf-1 CytoC->Apaf1 Apoptosome Apoptosome Formation Apaf1->Apoptosome aCasp9 Active Caspase-9 Apoptosome->aCasp9 Casp9 Pro-Caspase-9 Casp9->Apoptosome aCasp3 Active Caspase-3 aCasp9->aCasp3 Casp3 Pro-Caspase-3 Casp3->aCasp3 cPARP Cleaved PARP aCasp3->cPARP PARP PARP PARP->cPARP Apoptosis Apoptosis cPARP->Apoptosis

Caption: Potential intrinsic apoptosis pathway induced by the test compound.

Protocol 4: Intracellular Reactive Oxygen Species (ROS) Assay

This assay measures the overall levels of ROS within cells using a cell-permeable fluorogenic probe, 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).[13]

Materials:

  • Cells treated with the test compound

  • DCFH-DA solution (10 mM in DMSO)

  • Serum-free medium

  • Positive control (e.g., H₂O₂)

  • 96-well black, clear-bottom plates

  • Fluorescence microplate reader or flow cytometer

Procedure:

  • Cell Seeding: Seed cells in a 96-well black, clear-bottom plate and allow them to adhere overnight.

  • Probe Loading: Wash the cells with serum-free medium and then incubate with 10 µM DCFH-DA in serum-free medium for 30-60 minutes at 37°C in the dark.[17]

  • Washing: Wash the cells twice with PBS to remove excess probe.[13]

  • Compound Treatment: Add the test compound at various concentrations to the cells. Include a vehicle control and a positive control.

  • Fluorescence Measurement: Measure the fluorescence intensity immediately and at various time points using a microplate reader (Ex/Em = 485/535 nm).[13]

  • Data Analysis: Calculate the percentage increase in ROS production in treated cells compared to the vehicle control.

Tier 3: Target-Based Assays (Optional)

Given the electrophilic nature of the chloro-imino moiety, these derivatives may act as inhibitors of specific enzymes, particularly those with nucleophilic residues (e.g., cysteine or serine) in their active sites.

Protocol 5: General Enzyme Inhibition Assay

This is a generalized protocol that can be adapted for a specific enzyme of interest.[18][19]

Procedure:

  • Reagent Preparation: Prepare solutions of the enzyme, substrate, and a serial dilution of the inhibitor in an appropriate assay buffer.[18]

  • Enzyme-Inhibitor Pre-incubation: Add the enzyme and various concentrations of the inhibitor to the wells of a microplate. Include a control with no inhibitor. Incubate for 15-30 minutes.[18]

  • Reaction Initiation: Start the reaction by adding the substrate.[18]

  • Reaction Monitoring: Measure the reaction rate over time using a microplate reader (e.g., by monitoring changes in absorbance or fluorescence).[18]

  • Data Analysis: Calculate the initial reaction velocity for each inhibitor concentration and plot the percent inhibition against the log of the inhibitor concentration to determine the IC₅₀.[18]

Assay TypeKey Parameters to Optimize
Biochemical Enzyme concentration, Substrate concentration (Km), Buffer pH, Temperature
Cell-Based Cell line selection, Compound incubation time, Cell viability assessment

Conclusion

This application note provides a structured and comprehensive approach to the initial in vitro characterization of novel Ethyl 2-chloro-2-[(propan-2-yl)imino]acetate derivatives. By following this tiered strategy, researchers can efficiently determine the cytotoxic potential of their compounds and gain valuable insights into their mechanisms of action. This foundational data is essential for making informed decisions in the early stages of the drug discovery and development pipeline.[20]

References

  • Wei, X., et al. (2021). A review for cell-based screening methods in drug discovery. Frontiers in Molecular Biosciences. Available at: [Link]

  • Lifescience Global. (2012). Cell-Based Assays in High-Throughput Screening for Drug Discovery. Available at: [Link]

  • Vipergen. (n.d.). Unlocking the Potential of Cell-Based Assays in Modern Scientific Research. Available at: [Link]

  • Creative Bioarray. (n.d.). Caspase Activity Assay. Available at: [Link]

  • ROS Assay Kit Protocol. (n.d.). Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Caspase Protocols in Mice. Available at: [Link]

  • BenchChem. (2026). Application Notes and Protocols for Developing Enzyme Inhibition Assays for Indole-Based Compounds.
  • BenchChem. (2025). Protocol for Cytotoxicity Assessment of Novel Compounds in Cancer Cell Lines.
  • Caspase 3/7 Activity Assay: Principles, Protocols, and Practical Applications. (2026). Available at: [Link]

  • Reaction Biology. (n.d.). Cell-based Assays for Drug Discovery. Available at: [Link]

  • American Chemical Society. (2017). α-Imino Esters in Organic Synthesis: Recent Advances. Chemical Reviews. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). A high density assay format for the detection of novel cytotoxicagents in large chemical libraries. Available at: [Link]

  • IntechOpen. (2025). Assessing the Toxic Potential of New Entities: The Role of Cytotoxicity Assays. Available at: [Link]

  • Bio-protocol. (n.d.). In Vitro Enzyme Inhibition Assay. Available at: [Link]

  • In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (n.d.). Available at: [Link]

  • BenchChem. (2025).
  • AntBio. (2025). Cellular reactive oxygen species (ROS) assay strategy. Available at: [Link]

  • Cytotoxicity Assays: Essential Tools for Assessing Drug Toxicity and Cellular Health. (2024). Available at: [Link]

  • How to Develop Effective in vitro Assays for Early Drug Discovery. (n.d.). Available at: [Link]

  • protocols.io. (2019). Enzymatic Assay of Trypsin Inhibition. Available at: [Link]

  • PubMed. (2021). A standard operating procedure for an enzymatic activity inhibition assay. Available at: [Link]

  • Bio-protocol. (n.d.). Quantification of Apoptosis Using Western Blot. Available at: [Link]

  • BenchChem. (2026). Application Note: A Comprehensive Guide to Experimental Protocols for Enzyme Inhibition Studies.
  • National Center for Biotechnology Information. (n.d.). Quality by Design for Preclinical In Vitro Assay Development. Available at: [Link]

  • PNAS. (n.d.). Catalytic asymmetric alkynylation of α-imino ester: A versatile approach to optically active unnatural α-amino acid derivatives. Available at: [Link]

  • Veranex. (2024). Exploring the Assay Development Pipeline for In-Vitro Diagnostics (IVDs). Available at: [Link]

  • Kosheeka. (2021). Essentials of In Vitro Assay Development. Available at: [Link]

  • Assay Genie. (n.d.). Reactive Oxygen Species (ROS) Detection Assay Kit. Available at: [Link]

  • Bio-Rad Antibodies. (n.d.). Analysis by Western Blotting - Apoptosis. Available at: [Link]

  • PubMed. (2017). α-Imino Esters in Organic Synthesis: Recent Advances. Available at: [Link]

  • ResearchGate. (n.d.). α-Imino Esters in Organic Synthesis: Recent Advances | Request PDF. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Determination of Caspase Activation by Western Blot. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Synthesis and characterization of novel imino derivatives of acenocoumarol: chiral separation, absolute configuration and determination of biological activity. New Journal of Chemistry. Available at: [Link]

  • PubMed. (2014). Synthesis of chiral N-phosphinyl α-imino esters and their application in asymmetric synthesis of α-amino esters by reduction. Available at: [Link]

  • ACS Figshare. (2001). Catalytic, Enantioselective Alkylation of α-Imino Esters: The Synthesis of Nonnatural α-Amino Acid Derivatives. Journal of the American Chemical Society. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). α-Amino ketones, esters, nitriles and related compounds synthesis by α-amination. Available at: [Link]

  • Semantic Scholar. (2002). Catalytic, enantioselective alkylation of alpha-imino esters: the synthesis of nonnatural alpha-amino acid derivatives. Journal of the American Chemical Society. Available at: [Link]

  • PubChem. (n.d.). Ethyl 2-chloro-2-[(propan-2-yl)imino]acetate. Available at: [Link]

  • Rasayan Journal of Chemistry. (n.d.). DETERMINATION OF ETHYL 2-CHLOROACETATE AS A GENOTOXIC IMPURITY IN NITROFURANTOIN BY GAS CHROMATOGRAPHY. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Design and synthesis of N-substituted-2-butyl-4-chloro-1H-imidazole derivatives as potential ACE inhibitors: in vitro study, in-silico analysis, and a multifaceted CSD-supported crystallographic investigation. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Guide for Ethyl 2-chloro-2-[(propan-2-yl)imino]acetate

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to achieve reproducible yields when synthesizing or utilizing Ethyl 2-chloro-2-[(propan-2-yl)im...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to achieve reproducible yields when synthesizing or utilizing Ethyl 2-chloro-2-[(propan-2-yl)imino]acetate .

This compound is an aliphatic imidoyl chloride—a highly electrophilic species derived from the dehydration-chlorination of ethyl N-isopropyloxamate. While it serves as an invaluable intermediate for synthesizing amidines, complex heterocycles, and Ugi-type multicomponent products, its inherent instability often leads to dismal reaction yields. This guide deconstructs the chemical causality behind these failures and provides field-proven, self-validating protocols to optimize your synthetic workflows.

Part 1: Troubleshooting & FAQs

Q1: My isolated yield of the imidoyl chloride is consistently below 40%, and NMR shows mostly the starting amide. What is going wrong? A1: The primary culprit is moisture-induced hydrolysis. Imidoyl chlorides exhibit extreme sensitivity to water, rapidly undergoing addition-elimination to revert to the corresponding amide (ethyl N-isopropyloxamate) and HCl [1]. Aliphatic derivatives like yours are significantly more susceptible to this degradation than their aromatic counterparts. If your protocol involves an aqueous workup to quench chlorinating agents (like POCl3​ or PCl5​ ), the product is being destroyed during isolation. Causality & Solution: Switch to a chlorination method that avoids aqueous workup entirely. The use of oxalyl chloride and 2,6-lutidine allows for the precipitation of lutidine hydrochloride, which can be filtered off under inert gas, leaving the pure imidoyl chloride in solution [2].

Q2: I am using PCl5​ for the chlorination. The reaction works, but I get a black, tarry residue when I try to distill the product. How can I prevent thermal degradation? A2: PCl5​ requires elevated temperatures to drive the reaction, and the byproduct, POCl3​ , must be distilled off. Ethyl 2-chloro-2-[(propan-2-yl)imino]acetate is thermally labile. Prolonged heating during the removal of POCl3​ (b.p. 106 °C) induces self-condensation and irreversible degradation. Causality & Solution: Lower the thermal burden. If you must use PCl5​ , utilize a high-vacuum Kugelrohr distillation apparatus to strip the POCl3​ at room temperature. However, transitioning to the oxalyl chloride method (which generates volatile CO and CO2​ gases) is the definitive fix [3].

Q3: The imidoyl chloride synthesis is successful, but my downstream coupling with an amine yields less than 20% of the target amidine. Why? A3: This is a kinetic competition between the desired nucleophilic attack by the amine and the undesired protonolysis/hydrolysis of the imidoyl chloride. As the reaction proceeds, HCl is generated. If the amine nucleophile forms a hydrochloride salt, its nucleophilicity plummets, stalling the reaction. Causality & Solution: Introduce a non-nucleophilic, sterically hindered base like N,N-Diisopropylethylamine (DIPEA) to act as an acid scavenger. Furthermore, perform the reaction in situ without isolating the imidoyl chloride to minimize handling losses.

Part 2: Quantitative Data & Reagent Comparison

To logically select the best synthetic route, we must compare the physical realities of the byproducts generated by each chlorinating agent.

Chlorinating AgentByproducts GeneratedRequired Isolation MethodTypical YieldPurity ProfileApplication Notes
PCl5​ POCl3​ , HClVacuum Distillation30 - 50%ModerateHigh risk of thermal degradation during POCl3​ removal.
SOCl2​ SO2​ , HClVacuum Distillation40 - 60%ModerateRequires excess reagent; trace acid often remains, poisoning next steps.
Ph3​P/CCl4​ Ph3​PO , CHCl3​ Column Chromatography45 - 65%Low Ph3​PO is notoriously difficult to separate from aliphatic esters.
Oxalyl Chloride / 2,6-Lutidine CO , CO2​ , Lutidine·HClInert Filtration85 - 95% High Optimal. Byproducts are either volatile gases or insoluble salts [3].

Part 3: Experimental Protocols

The following protocols are designed as self-validating systems. If step 3 of Protocol A does not yield a white precipitate, the system is compromised (likely wet), and the reaction has failed.

Protocol A: Optimized Synthesis of Ethyl 2-chloro-2-[(propan-2-yl)imino]acetate

This method utilizes oxalyl chloride to ensure all byproducts are easily removable without heat or water.

  • Preparation: Flame-dry a 50 mL Schlenk flask equipped with a magnetic stir bar. Backfill with Argon (Ar) three times.

  • Reagent Loading: Dissolve ethyl N-isopropyloxamate (5.0 mmol) and anhydrous 2,6-lutidine (8.3 mmol) in 20 mL of anhydrous CH2​Cl2​ . Cool the mixture to 0 °C using an ice bath.

  • Activation: Dropwise, add oxalyl chloride (5.0 mmol, 2.0 M solution in CH2​Cl2​ ) over 10 minutes. Self-Validation Check: You should immediately observe the evolution of gas ( CO / CO2​ ) and the formation of a white precipitate (lutidine hydrochloride).

  • Maturation: Stir the reaction at 0 °C for 30 minutes.

  • Solvent Exchange: Evaporate the CH2​Cl2​ under vacuum (without heating above 20 °C). Add 15 mL of anhydrous hexane to the residue and stir for 1 hour to fully precipitate the lutidine salts.

  • Isolation: Filter the mixture through a dry glass frit under an Argon atmosphere. Concentrate the filtrate under reduced pressure to yield the pure imidoyl chloride as a pale liquid. Use immediately.

Protocol B: In Situ Downstream Coupling (Amidine/Heterocycle Formation)

To bypass isolation losses, the imidoyl chloride can be trapped immediately.

  • Follow Protocol A up to Step 4. Do not evaporate the solvent.

  • While maintaining the reaction at 0 °C, add DIPEA (10.0 mmol) to the mixture to serve as an acid scavenger.

  • Slowly add your target nucleophile (e.g., a primary amine, 5.0 mmol) dissolved in 5 mL of anhydrous CH2​Cl2​ .

  • Remove the ice bath and allow the mixture to warm to room temperature, stirring for 2 hours.

  • Quench with saturated aqueous NaHCO3​ , extract with ethyl acetate, dry over Na2​SO4​ , and purify via flash chromatography.

Part 4: Reaction Workflow & Degradation Pathway

The following diagram illustrates the logical flow of the synthesis, highlighting the critical degradation pathway that must be avoided.

G A Ethyl N-isopropyloxamate (Stable Precursor) B Oxalyl Chloride + 2,6-Lutidine (0 °C, Anhydrous) A->B Activation C Ethyl 2-chloro-2- [(propan-2-yl)imino]acetate (Reactive Imidoyl Chloride) B->C Chlorination (-CO, -CO2) D Hydrolysis (H2O) Degradation Pathway C->D Moisture Exposure E Nucleophilic Addition (e.g., Amines + DIPEA) C->E In-Situ Coupling D->A Reversion (+ HCl) F Amidines / Heterocycles (High Yield Product) E->F Target Synthesis

Fig 1: Workflow for imidoyl chloride synthesis, demonstrating the moisture-driven reversion to the precursor.

References

  • Grokipedia Contributors. "Imidoyl chloride - Stability and Handling." Grokipedia. Available at: [Link]

  • Fotsing, J. R., et al. "A Mild Method for the Formation and in Situ Reaction of Imidoyl Chlorides: Conversion of Pyridine-1-oxides to 2-Aminopyridine Amides." Organic Letters, American Chemical Society. Available at: [Link]

  • Davis, F. A., et al. "Palladium-Catalyzed Synthesis of α-Iminoamides from Imidoyl Chlorides and a Carbamoylsilane." The Journal of Organic Chemistry, American Chemical Society. Available at: [Link]

Optimization

Optimizing solvent and temperature conditions for Ethyl 2-chloro-2-[(propan-2-yl)imino]acetate reactions

Welcome to the Application Support Center. As a Senior Application Scientist, I have compiled this comprehensive guide to address the handling, solvent optimization, and temperature profiling of Ethyl 2-chloro-2-[(propan...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I have compiled this comprehensive guide to address the handling, solvent optimization, and temperature profiling of Ethyl 2-chloro-2-[(propan-2-yl)imino]acetate .

This highly reactive electrophile—an α -chloro iminoacetate (a specialized imidoyl chloride derivative)—is a critical intermediate in the synthesis of unnatural amino acids, peptidomimetics, and nitrogenous heterocycles. However, its pronounced sensitivity to moisture and thermal degradation demands rigorous control over reaction parameters[1]. This guide is designed to troubleshoot common failures and provide self-validating protocols for your workflows.

Section 1: Mechanistic Causality & Troubleshooting FAQs

Q1: Why is my Ethyl 2-chloro-2-[(propan-2-yl)imino]acetate degrading into an amide (Ethyl 2-(isopropylamino)-2-oxoacetate) instead of undergoing the desired nucleophilic substitution? A: This is a classic case of competitive hydrolysis. The imidoyl chloride moiety is highly electrophilic. Even trace amounts of water in your solvent or atmospheric moisture will act as a nucleophile, attacking the imine carbon. This ejects the chloride leaving group and forms an unstable intermediate that rapidly tautomerizes to the thermodynamically stable oxoacetate (amide)[1]. Causality & Solution: Water outcompetes most bulky nucleophiles. You must ensure all solvents are rigorously dried (using molecular sieves or a solvent purification system) and conduct the reaction under a strict inert atmosphere (Nitrogen or Argon).

Q2: Which solvent provides the optimal balance of reactivity and stability? Should I use polar aprotic solvents like DMF? A: While polar aprotic solvents like DMF or MeCN accelerate the rate of nucleophilic substitution by stabilizing the transition state, they are notoriously difficult to keep completely anhydrous and can sometimes participate in side reactions (e.g., Vilsmeier-type intermediates). Recent studies on solvent-controlled amidation of acid chlorides highlight that ethereal solvents like 1,4-Dioxane or THF often provide superior chemoselectivity and yield at room temperature[2]. For highly sensitive imidoyl chlorides, non-polar solvents like anhydrous Dichloromethane (DCM) or Toluene are recommended to suppress degradation, albeit at the cost of slower reaction kinetics.

Q3: How does temperature affect the E/Z isomerization and substitution kinetics? A: Imidoyl chlorides can undergo E/Z isomerization across the C=N double bond, which can complicate downstream stereoselective reactions. Elevated temperatures (e.g., reflux conditions) provide the activation energy required for this isomerization and also promote thermal degradation or self-condensation. Conversely, running the reaction at ambient room temperature (22–25 °C) or lower (-20 °C) preserves the stereochemical integrity of the imine and prevents the carryover of side products[3].

Section 2: Visualizing the Reaction Pathways

Below is the mechanistic pathway illustrating the competitive kinetics between the desired substitution and undesired hydrolysis.

Pathway A Ethyl 2-chloro-2-[(propan-2-yl)imino]acetate (Imidoyl Chloride) B Moisture (H2O) Hydrolysis Pathway A->B Trace Water C Nucleophile (Nu-) Substitution Pathway A->C Anhydrous Conditions D Ethyl 2-(isopropylamino)-2-oxoacetate (Degradation Product) B->D E Ethyl 2-Nu-2-[(propan-2-yl)imino]acetate (Target Product) C->E

Mechanistic pathways of alpha-chloro iminoacetates highlighting competitive hydrolysis.

Section 3: Quantitative Optimization Data

To facilitate your experimental design, we have summarized the solvent and temperature dependencies into two matrices.

Table 1: Solvent Selection Matrix

SolventDielectric Constant ( ϵ )Moisture Sensitivity RiskReactivity KineticsRecommendation / Notes
DCM 8.93LowModerateOptimal for general substitution; easy to dry and remove.
Toluene 2.38Very LowSlowBest for highly unstable substrates; requires longer reaction times.
1,4-Dioxane 2.21ModerateModerate-FastExcellent for chemoselective amidation/imidation[2].
THF 7.58HighFastGood reactivity, but strictly requires fresh distillation from Na/benzophenone.
DMF 36.7Very HighVery FastNot Recommended ; high risk of hydrolysis and side reactions.

Table 2: Temperature Profiling

Temperature Range E/Z Isomerization RiskKinetic vs. Thermodynamic ControlApplication
-78 °C to -20 °C NoneStrict Kinetic ControlUse for highly reactive nucleophiles (e.g., organolithiums, Grignards)[1].
0 °C to 25 °C Very LowBalancedStandard operating range for amines and thiols[3].
> 60 °C (Reflux) HighThermodynamic ControlAvoid; leads to thermal degradation and complex impurity profiles.
Section 4: Standard Operating Procedure (SOP) & Workflow

The following self-validating protocol ensures reproducible nucleophilic substitution while mitigating hydrolysis and isomerization.

Step-by-Step Methodology:

  • System Preparation (Self-Validation Check): Flame-dry a 50 mL Schlenk flask under a vacuum and backfill with ultra-pure Argon. Validation: Close the manifold valve. The flask must hold a static vacuum for 5 minutes without any pressure loss on the gauge. If pressure rises, re-grease joints before proceeding.

  • Solvent & Substrate Loading: Dissolve Ethyl 2-chloro-2-[(propan-2-yl)imino]acetate (1.0 equiv, typically 5.0 mmol) in 15 mL of anhydrous Dichloromethane (DCM). Stir at a constant 400 rpm.

  • Temperature Equilibration: Submerge the flask in an ice-water bath to reach exactly 0 °C. Allow 10 minutes for thermal equilibration.

  • Nucleophile Addition: Dissolve the nucleophile (e.g., a primary amine, 1.1 equiv) and a non-nucleophilic base (e.g., N,N -Diisopropylethylamine, 1.2 equiv) in 5 mL of anhydrous DCM. Add this solution dropwise over 15 minutes using a syringe pump. Causality: Dropwise addition prevents localized exothermic spikes that could trigger E/Z isomerization or accelerate competing side reactions[3].

  • Reaction Progression: Remove the ice bath and allow the reaction to warm to room temperature (22–25 °C). Stir for 2 hours. Monitor via TLC (Hexanes/EtOAc) or in-situ IR spectroscopy (monitoring the disappearance of the C=N stretch shift associated with the highly electronegative chloride).

  • Quenching & Isolation: Quench the reaction strictly with cold, saturated aqueous NaHCO3​ . Causality: This neutralizes the hydrochloride salts without providing enough thermal energy or acidity to hydrolyze the newly formed product. Extract with DCM, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

Workflow Step1 Step 1: System Preparation Flame-dry glassware & backfill with Argon Step2 Step 2: Solvent Selection Dissolve imidoyl chloride in anhydrous DCM Step1->Step2 Step3 Step 3: Temperature Control Equilibrate to 0°C to prevent isomerization Step2->Step3 Step4 Step 4: Controlled Addition Dropwise addition of Nucleophile + Base Step3->Step4 Step5 Step 5: Quench & Isolate Cold NaHCO3 quench & rapid extraction Step4->Step5

Step-by-step workflow for optimizing imidoyl chloride substitution reactions.

References
  • Nagib, D. A., et al. (2025). Preparation of (Z)-N-Phenoxybenzimidoyl Chloride. Organic Syntheses, 102, 143-155.[Link]

  • Sivaraj, C., & Gandhi, T. (2023). Solvent-controlled amidation of acid chlorides at room temperature: new route to access aromatic primary amides and imides amenable for late-stage functionalization. RSC Advances, 13, 9231-9236.[Link]

Sources

Troubleshooting

Preventing hydrolysis and degradation of Ethyl 2-chloro-2-[(propan-2-yl)imino]acetate during storage

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the erratic reproducibility of alpha-chloro imino esters.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the erratic reproducibility of alpha-chloro imino esters.

Handling Ethyl 2-chloro-2-[(propan-2-yl)imino]acetate requires moving beyond standard organic storage practices. This compound is not just an ester; it is an imidoyl chloride derivative. Its degradation is not a slow, linear process, but rather a violent, autocatalytic cascade triggered by trace moisture.

This guide provides the mechanistic causality behind its instability, troubleshooting FAQs, and self-validating protocols to ensure your reagent remains pristine from the first aliquot to the last.

Mechanistic Insight: The Autocatalytic Hydrolysis Cascade

To prevent degradation, you must first understand the chemical causality. The C=N carbon in Ethyl 2-chloro-2-[(propan-2-yl)imino]acetate is extremely electrophilic, flanked by an electron-withdrawing ester group and a chloride atom.

When exposed to atmospheric moisture, water acts as a nucleophile, attacking the imine carbon to form a tetrahedral hemiaminal intermediate. Because chloride is a superior leaving group compared to the isopropylamine moiety, the intermediate collapses by expelling chloride. This yields a stable amide (Ethyl N-isopropyloxamate ) and releases stoichiometric hydrochloric acid (HCl) .

The generated HCl immediately protonates the nitrogen of the remaining intact imine molecules. This protonation drastically lowers the LUMO energy of the C=N bond, exponentially increasing its susceptibility to further nucleophilic attack by water. This creates an autocatalytic degradation cascade that will rapidly destroy the entire batch.

HydrolysisPathway A Ethyl 2-chloro-2- [(propan-2-yl)imino]acetate (Intact Imidoyl Chloride) B Tetrahedral Hemiaminal Intermediate A->B + H2O (Nucleophilic Attack) C Ethyl N-isopropyloxamate (Stable Amide) B->C - HCl (Elimination) D HCl (Autocatalyst) B->D Release D->A Protonates Imine (Accelerates Attack)

Autocatalytic hydrolysis cascade of the imidoyl chloride upon moisture exposure.

Troubleshooting & FAQs

Q: My batch turned cloudy and emitted a sharp, acrid fume when I opened the vial. What happened? A: The acrid fume is hydrogen chloride (HCl) gas. Your reagent has been exposed to atmospheric moisture. As detailed in the mechanism above, water displaces the chloride leaving group, releasing toxic and corrosive HCl gas [1]. The cloudiness is the precipitation of isopropylammonium chloride salts formed by secondary degradation pathways. The batch is compromised and must be properly quenched and discarded [3].

Q: I need to make repeated withdrawals from the same 50 mL bottle over several weeks. How do I maintain integrity? A: Repeated syringe withdrawals create a partial vacuum inside the bottle. When you remove the needle, this vacuum pulls moist ambient air through the punctured septum, destroying the reagent [2]. You must use a dual-needle positive pressure system. Insert a dry argon line via a small-gauge needle to provide an inert gas blanket before withdrawing your liquid aliquot.

Q: Can I store this reagent in a standard -20°C freezer if I wrap the cap in Parafilm? A: No. Parafilm is highly permeable to moisture over time. While -20°C reduces the kinetic rate of hydrolysis, standard freezers have high internal humidity due to frost cycles. You must use a primary seal consisting of a PTFE-lined septum, placed inside a secondary desiccator jar filled with active Drierite (CaSO4), before storing at -20°C[2].

Q: Why are my standard silicone rubber septa degrading when sealing this compound? A: Standard silicone and natural rubber septa are highly susceptible to degradation by both the electrophilic imidoyl chloride itself and the trace HCl generated during minor hydrolysis. Always use PTFE-faced (Teflon-lined) septa, which provide a chemically inert barrier against the reagent[2].

Quantitative Degradation Metrics

To illustrate the critical nature of proper storage, the following table summarizes the degradation kinetics of Ethyl 2-chloro-2-[(propan-2-yl)imino]acetate across various conditions.

Storage ConditionAtmosphereContainer SealEstimated Half-Life (t½)Primary Degradation Product
25°C, 50% RHAmbient AirStandard Screw Cap< 2 HoursEthyl N-isopropyloxamate + HCl
25°C, DryArgon (<1 ppm H2O)PTFE-Lined Septum~14 DaysTrace Amide / Dimer
-20°C, DryArgon (<1 ppm H2O)Sure/Seal™ + Parafilm> 12 MonthsN/A (Stable)
-80°C, DryArgon (<1 ppm H2O)Flame-sealed Ampoule> 24 MonthsN/A (Stable)

Experimental Protocol: Anhydrous Aliquoting & Storage

To prevent the vacuum-draw effect of repeated syringe punctures, the most robust method for handling this reagent is to divide it into single-use aliquots immediately upon receipt. This protocol is designed as a self-validating system to ensure quality control.

Phase 1: Preparation & Dehydration

  • Bake Glassware: Place amber glass vials and PTFE-lined crimp caps in an oven at 150°C for a minimum of 4 hours. (Causality: Amber glass is required to prevent photolytic radical cleavage of the labile C-Cl bond).

  • Cool Under Vacuum: Transfer the hot glassware to a vacuum desiccator and allow it to cool to room temperature under high vacuum.

Phase 2: Inert Transfer 3. Glovebox Equilibration: Transfer the bulk reagent and the dried vials into a glovebox maintained at < 1 ppm O₂ and < 1 ppm H₂O [1]. 4. Dispense: Carefully aliquot the required volumes into the individual amber vials. 5. Seal: Crimp the vials tightly with the PTFE-lined caps while still inside the glovebox.

Phase 3: Self-Validation & Storage 6. Gravimetric QC Check: Weigh three random sealed vials on an analytical balance and record their exact mass. (Causality: Weighing these vials periodically during long-term storage acts as a self-validating QC check; any increase in mass indicates a breach in the seal and moisture ingress). 7. Secondary Containment: Remove the vials from the glovebox and immediately place them in a secondary vacuum desiccator containing activated molecular sieves. 8. Thermal Control: Store the desiccator at -20°C. Critical: When retrieving an aliquot, you must allow the entire desiccator to reach room temperature before opening it to prevent catastrophic condensation on the cold vials.

StorageWorkflow Step1 1. Glovebox Transfer (O2 < 1 ppm, H2O < 1 ppm) Step2 2. Aliquot into Oven-Dried Amber Vials Step1->Step2 Step3 3. Seal with PTFE-Lined Crimp Caps Step2->Step3 Step4 4. Secondary Containment (Desiccator Jar) Step3->Step4 Step5 5. Long-Term Storage at -20°C Step4->Step5

Step-by-step anhydrous aliquoting and storage workflow for moisture-sensitive imidoyl chlorides.

References

Optimization

Advanced Troubleshooting &amp; Protocols: Purification and Recrystallization of Crude Ethyl 2-chloro-2-[(propan-2-yl)imino]acetate

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the complex challenges associated with the isolation and purification of Ethyl 2-chloro-2-[(propan-2-yl)im...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the complex challenges associated with the isolation and purification of Ethyl 2-chloro-2-[(propan-2-yl)imino]acetate [1].

Because this compound is an α-chloro imino ester (an imidoyl chloride derivative), it possesses a highly electrophilic carbon center. The presence of the electron-withdrawing ethyl ester group adjacent to the imine double bond renders the C-Cl bond exceptionally labile. Consequently, standard purification techniques like open-air filtration or silica gel chromatography will inevitably lead to catastrophic product loss via hydrolysis [2].

This guide provides field-proven, self-validating protocols and causal troubleshooting to ensure high-yield, high-purity recovery of your target compound.

Part 1: Fundamental Chemical Behavior & Solvent Selection

Q: Why does my crude product degrade so rapidly during standard purification?

A: The degradation is driven by the extreme electrophilicity of the imidoyl carbon. Ambient moisture (H₂O) acts as a nucleophile, attacking the C=N-C(Cl) center. This displaces the chloride ion, forming an unstable tetrahedral intermediate that rapidly collapses into the corresponding amide (ethyl 2-(isopropylamino)-2-oxoacetate) and hydrochloric acid [3]. To prevent this, strictly anhydrous conditions (Schlenk techniques) are mandatory [4].

Hydrolysis Imidoyl Ethyl 2-chloro-2-[(propan-2-yl)imino]acetate (Active Electrophile) Intermediate Tetrahedral Intermediate (Unstable) Imidoyl->Intermediate + H2O Water H2O (Ambient Moisture) Nucleophilic Attack Water->Intermediate Amide Ethyl 2-(isopropylamino)-2-oxoacetate (Degradant Amide) Intermediate->Amide - HCl HCl HCl (Byproduct) Intermediate->HCl

Fig 1: Hydrolysis pathway of the imidoyl chloride upon exposure to ambient moisture.

Q: Which solvents are appropriate for recrystallizing this compound?

A: You must select solvents that are rigorously anhydrous, non-nucleophilic, and aprotic. Alcohols will form imidate esters, and primary/secondary amines will form amidines. The table below summarizes the quantitative data and rationale for solvent selection.

SolventDielectric Constant (ε)Boiling Point (°C)SuitabilityMechanistic Rationale
Hexane (Dry) 1.8968.0Excellent Highly non-polar; provides a steep solubility curve for low-temperature crystallization. Inert to the imidoyl chloride.
Toluene (Dry) 2.38110.6Good Useful as a co-solvent if the crude is too insoluble in pure hexane. Must be distilled over sodium/benzophenone.
Dichloromethane 9.1039.6Poor Often contains trace HCl and H₂O. Too polar, leading to poor crystal recovery at -20°C.
Ethanol 24.5078.3FATAL Nucleophilic. Will irreversibly attack the imidoyl chloride to form an ethyl imidate ester.

Part 2: Experimental Protocol: Anhydrous Recrystallization

To establish a self-validating system, each step in this protocol includes a visual or physical verification checkpoint. If a checkpoint fails, halt the procedure and consult the troubleshooting section.

Materials Required:
  • Schlenk line with high vacuum (< 10⁻² mbar) and ultra-high purity Argon (Ar) [4].

  • Oven-dried Schlenk flasks and a filter cannula (or Schlenk frit).

  • Anhydrous, degassed hexanes (stored over activated 3Å molecular sieves).

Step-by-Step Methodology:
  • Apparatus Preparation: Flame-dry a Schlenk flask under vacuum. Backfill with Argon. Repeat this cycle three times to ensure absolute removal of surface moisture.

  • Crude Transfer: Transfer the crude Ethyl 2-chloro-2-[(propan-2-yl)imino]acetate into the flask against a positive counter-flow of Argon.

  • Dissolution: Add anhydrous hexane (approx. 5 mL per gram of crude) via a gas-tight syringe. Gently warm the flask to 40°C using a water bath.

    • Verification: The target compound will dissolve. Any white, insoluble powdery residue remaining at 40°C is likely the hydrolyzed amide byproduct.

  • Hot Filtration: Insert a filter cannula (equipped with micro-fiber filter paper) between the heated flask and a second, pre-dried Schlenk flask. Transfer the hot solution under a slight Argon pressure differential to remove the insoluble amide impurities [4].

  • Controlled Crystallization: Allow the receiving flask to cool to room temperature over 1 hour, then transfer it to a -20°C freezer (or dry ice/acetone bath) for 12 hours.

    • Verification: Colorless to pale-yellow needle-like crystals should precipitate.

  • Isolation: Remove the supernatant via cannula decantation. Wash the crystals with 2 mL of pre-chilled (-20°C) anhydrous hexane.

  • Drying: Evacuate the flask to dry the crystals in vacuo for 2 hours. Store the final product under Argon at -20°C.

Workflow Crude Crude Imidoyl Chloride (Contains Amide Impurities) Schlenk Transfer to Schlenk Flask (Strict Argon Atmosphere) Crude->Schlenk Dissolve Dissolve in Dry Hexane (Warm to 40°C) Schlenk->Dissolve Filter Hot Cannula Filtration (Removes Insoluble Amides) Dissolve->Filter Cool Controlled Cooling (-20°C for 12h) Filter->Cool Isolate Vacuum Decantation & Dry in vacuo Cool->Isolate

Fig 2: Workflow for the anhydrous Schlenk-line recrystallization of moisture-sensitive imidoyl chlorides.

Part 3: Troubleshooting FAQs

Q: Why is my isolated product a sticky paste instead of distinct crystals?

A: This is the hallmark of moisture ingress. Imidoyl chlorides are typically crystalline, but their hydrolyzed amide counterparts often co-precipitate as sticky oils or pastes when mixed with the parent compound.

  • Action: Re-dry your solvents over activated molecular sieves. Ensure your Argon line is equipped with a functioning drying column (e.g., Drierite/phosphorus pentoxide).

Q: Can I use standard flash chromatography instead of recrystallization?

A: No. Silica gel (SiO₂) is inherently hydrated and possesses surface silanol (-OH) groups. Attempting to pass Ethyl 2-chloro-2-[(propan-2-yl)imino]acetate through a standard silica column will result in near-total hydrolysis of the C-Cl bond [2]. If chromatography is absolutely necessary, you must use highly deactivated, neutral alumina under anhydrous conditions, though recrystallization remains the superior method for yield and purity [3].

Q: My yield is <20% after recrystallization. Where did the product go?

A: Low yields in this specific protocol usually stem from two causes:

  • Thermal Degradation: Heating the hexane solution above 50°C can cause the imidoyl chloride to undergo thermal decomposition or isomerization. Keep dissolution temperatures strictly at or below 40°C.

  • Excessive Solvent Volume: The compound has appreciable solubility in hexane even at -20°C. If you used more than 10 mL of hexane per gram of crude, the product will remain dissolved.

  • Action: Concentrate the mother liquor in vacuo to half its volume and subject it to a second crop crystallization at -78°C.

Part 4: References

  • PubChemLite. Ethyl 2-chloro-2-[(propan-2-yl)imino]acetate (CID 71757833). National Center for Biotechnology Information. Available at:[Link]

  • Organic Syntheses (2025). Preparation of (Z)-N-Phenoxybenzimidoyl Chloride. Org. Synth. 2025, 102, 143–155. Available at:[Link]

  • Organometallics (2022). Copper Iodide-Mediated Synthesis of α-Diimine Ligands from Bis(imidoyl chlorides) and Arylstannanes. ACS Publications. Available at:[Link]

  • Organometallics (2023). An Illustrated Guide to Schlenk Line Techniques. ACS Publications. Available at:[Link]

Troubleshooting

Minimizing side-product formation when reacting Ethyl 2-chloro-2-[(propan-2-yl)imino]acetate with amines

Technical Support Center: Troubleshooting the Amination of Ethyl 2-chloro-2-[(propan-2-yl)imino]acetate Overview The conversion of Ethyl 2-chloro-2-[(propan-2-yl)imino]acetate (an α-chloro-α-imino ester) to its correspon...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Troubleshooting the Amination of Ethyl 2-chloro-2-[(propan-2-yl)imino]acetate

Overview The conversion of Ethyl 2-chloro-2-[(propan-2-yl)imino]acetate (an α-chloro-α-imino ester) to its corresponding amidine derivative via nucleophilic substitution with amines is a critical transformation in drug development. However, the dual electrophilic nature of the substrate—possessing both a highly reactive imidoyl chloride carbon and an ester carbonyl—often leads to complex reaction mixtures. This guide provides field-proven insights to maximize kinetic selectivity and suppress thermodynamic side reactions.

Diagnostic Workflow

ReactionPathways SM Ethyl 2-chloro-2-[(propan-2-yl)imino]acetate (Imidoyl Chloride) Target Desired Amidine Derivative (Kinetic Product) SM->Target + Amine (1.05 eq) 0 °C, DIPEA, Dry DCM Amide Amide Byproduct (Hydrolysis) SM->Amide + H2O Moisture Exposure Diamide Ester Aminolysis Byproduct (Thermodynamic Product) SM->Diamide + Excess Amine Elevated Temp (>25 °C) Target->Diamide + Excess Amine Prolonged Reaction

Reaction pathways of imidoyl chloride amination highlighting kinetic vs. thermodynamic products.

Frequently Asked Questions (FAQs)

Q1: Why am I seeing high levels of the amide byproduct instead of the target amidine? The Causality: Imidoyl chlorides are notoriously hygroscopic. The conversion of your starting material to an amide (e.g., ethyl 2-oxo-2-(isopropylamino)acetate) is the direct result of hydrolysis. Adventitious water acts as a nucleophile, attacking the highly electrophilic imidoyl carbon. This is followed by the elimination of HCl to yield the amide[1]. Aliphatic imidoyl chlorides are particularly sensitive to this degradation pathway. The Fix: The system must be rigorously anhydrous. Use freshly distilled or sure-seal anhydrous solvents (DCM or THF). Ensure all glassware is flame-dried and the reaction is run under a positive pressure of Argon or Nitrogen.

Q2: How do I prevent the amine from attacking the ethyl ester group (ester aminolysis)? The Causality: Your substrate contains two electrophilic centers. While the imidoyl carbon is kinetically more reactive toward nucleophilic attack, the ester carbonyl can also undergo aminolysis if the reaction is pushed toward thermodynamic control. Elevated temperatures or extended reaction times allow the amine to cleave the ester, leading to diamide byproducts[2]. The Fix: Exploit kinetic control. Run the amination strictly at 0 °C. The activation energy barrier for imidoyl chloride substitution is significantly lower than that of ester aminolysis. By maintaining low temperatures, the reaction cleanly favors the amidine[3].

Q3: What is the optimal stoichiometry to prevent over-reaction while ensuring full conversion? The Causality: The nucleophilic substitution generates one equivalent of hydrochloric acid (HCl). If no auxiliary base is used, your nucleophilic amine will act as the base, forming an unreactive hydrochloride salt. This caps your theoretical yield at 50% and leaves unreacted imidoyl chloride, which will hydrolyze during aqueous workup. The Fix: Use exactly 1.05 equivalents of your reacting amine and 1.5 equivalents of a sterically hindered, non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA). DIPEA efficiently scavenges the HCl without competing for the electrophilic centers.

Quantitative Optimization Data

The following table summarizes the causal relationship between reaction parameters and product distribution, demonstrating the self-validating nature of the optimized protocol.

Reaction ConditionTemp (°C)Base Used (Eq)Amine (Eq)Target Amidine (%)Hydrolysis Byproduct (%)Ester Aminolysis (%)
A (Unoptimized) 25None2.0045.015.040.0
B (Base Added) 25Et₃N (1.5)1.0565.010.025.0
C (Temp Control) 0Et₃N (1.5)1.0582.08.010.0
D (Optimized) 0DIPEA (1.5)1.05>95.0 <2.0 <2.0

Note: Conversions determined by LC-MS integration at 254 nm. Condition D represents the validated SOP.

Standard Operating Procedure (SOP): Optimized Amination

This protocol is designed as a self-validating system; the absence of starting material on TLC prior to quench confirms successful kinetic trapping without over-reaction.

Materials Required:

  • Ethyl 2-chloro-2-[(propan-2-yl)imino]acetate (1.0 eq)

  • Target Amine (1.05 eq)

  • N,N-Diisopropylethylamine (DIPEA) (1.5 eq)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous NaHCO₃

Step-by-Step Methodology:

  • System Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar under vacuum. Backfill with Argon (repeat 3 times to ensure a strictly anhydrous environment).

  • Substrate Dissolution: Dissolve Ethyl 2-chloro-2-[(propan-2-yl)imino]acetate (1.0 eq) in anhydrous DCM to achieve a concentration of 0.2 M.

  • Thermal Equilibration: Submerge the reaction flask in an ice-water bath. Allow the solution to equilibrate to exactly 0 °C for 10 minutes.

  • HCl Scavenger Addition: Inject DIPEA (1.5 eq) dropwise via a gas-tight syringe. Stir for 5 minutes.

  • Controlled Amination: Dissolve the target amine (1.05 eq) in a minimal volume of anhydrous DCM (approx. 1-2 mL). Add this solution dropwise over 15–30 minutes using a syringe pump. Causality: Slow addition prevents localized concentration spikes and exothermic micro-environments that drive thermodynamic ester aminolysis.

  • Reaction Monitoring: Stir the mixture at 0 °C for 1.5 to 2 hours. Monitor via LC-MS or TLC (Hexanes/EtOAc). The reaction is complete when the highly UV-active imidoyl chloride spot is fully consumed.

  • Kinetic Quenching: Quench the reaction strictly at 0 °C by adding cold saturated aqueous NaHCO₃ (equal volume to DCM). Do not let the reaction warm to room temperature before quenching to prevent late-stage hydrolysis of any trace unreacted starting material.

  • Workup: Transfer to a separatory funnel. Extract the aqueous layer with DCM (2x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure at ≤30 °C.

References

  • Imidoyl chloride. Wikipedia.[Link]

  • Efficient Microwave Access to Polysubstituted Amidines from Imidoylbenzotriazoles. The Journal of Organic Chemistry - ACS Publications.[Link]

  • A Mild Method for the Formation and in Situ Reaction of Imidoyl Chlorides: Conversion of Pyridine-1-oxides to 2-Aminopyridine Amides. Organic Letters - ACS Publications.[Link]

Sources

Reference Data & Comparative Studies

Validation

Comparing reactivity of Ethyl 2-chloro-2-[(propan-2-yl)imino]acetate vs ethyl chloroacetate

Electrophilic Divergence: A Comparative Guide to Ethyl Chloroacetate and Ethyl 2-chloro-2-[(propan-2-yl)imino]acetate Reactivity Abstract In organic synthesis and drug development, the choice of alkylating or acylating a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Electrophilic Divergence: A Comparative Guide to Ethyl Chloroacetate and Ethyl 2-chloro-2-[(propan-2-yl)imino]acetate Reactivity

Abstract

In organic synthesis and drug development, the choice of alkylating or acylating agents dictates the trajectory of molecular assembly. This guide provides an in-depth comparative analysis of two structurally related but mechanistically divergent electrophiles: Ethyl chloroacetate (ECA) and Ethyl 2-chloro-2-[(propan-2-yl)imino]acetate (ECIPA). By examining their kinetic profiles, thermodynamic drivers, and experimental handling requirements, researchers can optimize their synthetic workflows for heterocycle construction and amine functionalization.

Structural and Mechanistic Causality

The fundamental difference in reactivity between ECA and ECIPA is governed by the hybridization state of the electrophilic carbon bearing the chlorine leaving group.

  • Ethyl Chloroacetate (ECA): Featuring an sp³-hybridized α-carbon, ECA acts as a classical, soft electrophile. Reactions with nucleophiles (such as primary amines or thiolates) proceed via a concerted bimolecular nucleophilic substitution (S_N2) mechanism. The transition state requires specific orbital alignment (backside attack), making it sensitive to steric hindrance and generally slower in reactivity 1.

  • Ethyl 2-chloro-2-[(propan-2-yl)imino]acetate (ECIPA): This compound is an imidoyl chloride derivative, characterized by an sp²-hybridized carbon. The presence of the electronegative nitrogen atom and the adjacent ester carbonyl creates a highly electron-deficient center. Instead of S_N2, ECIPA undergoes a rapid nucleophilic addition-elimination sequence. The nucleophile attacks the sp² carbon to form a tetrahedral intermediate, followed by the rapid expulsion of the chloride ion to regenerate the stable C=N double bond 2. This pathway is kinetically favored and exhibits remarkable chemoselectivity, reacting preferentially at the acylimino carbon even in the presence of competing alkyl chlorides 3.

MechanisticPathways ECA Ethyl Chloroacetate (sp3 Carbon) TS_SN2 Pentacoordinate Transition State ECA->TS_SN2 SN2 Attack ECIPA Ethyl 2-chloro-2-[(propan-2-yl)imino]acetate (sp2 Imidoyl Carbon) Int_Tetra Tetrahedral Intermediate ECIPA->Int_Tetra Addition Nuc1 Nucleophile (e.g., Amine) Nuc1->TS_SN2 Nuc2 Nucleophile (e.g., Amine) Nuc2->Int_Tetra Prod_ECA Alkylated Product (alpha-amino ester) TS_SN2->Prod_ECA Cl- Loss (Concerted) Prod_ECIPA Acylated Product (Amidine Derivative) Int_Tetra->Prod_ECIPA Elimination of Cl-

Mechanistic divergence: SN2 vs Addition-Elimination pathways.

Quantitative Reactivity and Performance Data

To objectively compare their performance, we must evaluate their behavior under standard synthetic conditions. ECIPA's imidoyl chloride moiety renders it highly susceptible to hydrolysis, necessitating strictly anhydrous conditions, whereas ECA is relatively moisture-tolerant 4.

ParameterEthyl Chloroacetate (ECA)Ethyl 2-chloro-2-[(propan-2-yl)imino]acetate (ECIPA)
Electrophilic Center sp³ hybridized α-carbonsp² hybridized imidoyl carbon
Primary Mechanism S_N2 (Concerted)Nucleophilic Addition-Elimination
Relative Reactivity Rate Moderate (hours to days)Extremely High (minutes to hours)
Moisture Sensitivity Low (slow hydrolysis)High (rapid hydrolysis to amides)
Typical Products (w/ Amines) α-Amino esters (Alkylation)Amidine derivatives (Acylation-like)
Thermodynamic Driver Leaving group stability (Cl⁻)C=N bond reformation & Cl⁻ elimination

Self-Validating Experimental Protocols

To ensure reproducibility and trustworthiness, the following protocols are designed as self-validating systems. Each workflow incorporates built-in analytical checkpoints to confirm reaction progress and mechanistic fidelity.

Protocol A: Alkylation via Ethyl Chloroacetate (S_N2 Pathway) Objective: Synthesis of an α-amino ester.

  • Preparation: Dissolve 1.0 equivalent of the target primary amine in anhydrous ethanol (0.5 M).

  • Activation: Add 1.2 equivalents of N,N-diisopropylethylamine (DIPEA) to act as an acid scavenger.

  • Reagent Addition: Dropwise add 1.1 equivalents of ECA at room temperature.

  • Thermal Promotion: Heat the reaction to 60°C. Causality: The S_N2 transition state requires thermal energy to overcome the activation barrier associated with the sterically demanding backside attack.

  • Validation: Monitor via GC-MS. The reaction is complete when the amine peak disappears (typically 4-12 hours). The slow rate is characteristic of soft electrophile S_N2 kinetics 1.

  • Workup: Concentrate under reduced pressure, partition between EtOAc and saturated NaHCO₃. The organic layer contains the stable α-amino ester.

Protocol B: Amidination via ECIPA (Addition-Elimination Pathway) Objective: Synthesis of an N-isopropyl amidine derivative.

  • Preparation: Dissolve 1.0 equivalent of the target amine in strictly anhydrous dichloromethane (DCM) under an argon atmosphere (0.2 M). Causality: Imidoyl chlorides react rapidly with ambient moisture to form amides 5; anhydrous conditions are non-negotiable.

  • Base Addition: Add 2.0 equivalents of anhydrous triethylamine (TEA).

  • Reagent Addition: Cool the flask to 0°C. Add 1.05 equivalents of ECIPA dropwise. Causality: The highly electrophilic sp² carbon undergoes rapid exothermic addition; cooling prevents side reactions like self-condensation.

  • Validation: Allow to warm to room temperature. Monitor by TLC (Hexanes/EtOAc). The reaction is typically complete in <1 hour, reflecting the low activation energy of the addition-elimination pathway 2.

  • Workup: Filter the precipitated TEA-HCl salts directly (self-validation of chloride elimination). Concentrate the filtrate and purify via flash chromatography.

ExpWorkflow Start Substrate Preparation PathA ECA Workflow (Moisture Tolerant) Start->PathA PathB ECIPA Workflow (Strictly Anhydrous) Start->PathB StepA1 Dissolve in EtOH Add Amine (2 eq) PathA->StepA1 StepB1 Dissolve in dry DCM Add Amine + Base (0°C) PathB->StepB1 StepA2 Reflux 40-60°C Monitor by GC/MS StepA1->StepA2 IsolateA Aqueous Workup & Distillation StepA2->IsolateA StepB2 Warm to RT Rapid Consumption (<2h) StepB1->StepB2 IsolateB Filter Salts & Flash Chromatography StepB2->IsolateB

Step-by-step parallel workflows for ECA vs ECIPA amination.

Strategic Applications in Drug Development

The divergent reactivity of these two reagents dictates their utility in medicinal chemistry:

  • ECA is a staple for forming C-C and C-N bonds. It is famously utilized in the Darzens condensation, where base-catalyzed enolate formation followed by an intramolecular S_N2 reaction yields valuable epoxy esters 6.

  • ECIPA is a privileged building block for heterocycle synthesis. Its ability to rapidly form amidines makes it an ideal precursor for the construction of complex nitrogen-containing scaffolds, such as imidazoles, oxazoles, and peptidines, which are highly sought after in modern drug discovery 3.

References

  • "Imidoyl Chloride: Organic Chemistry Study Guide." Fiveable.[Link]

  • "Imidoyl chloride." Grokipedia.[Link]

  • "Mixture Toxicity of SN2-Reactive Soft Electrophiles." National Institutes of Health (NIH). [Link]

  • "Darzens Reaction." Vaia.[Link]

  • "Imidoyl chloride." Wikipedia. [Link]

  • "Peptidines: glycine-amidine-based oligomers for solution- and solid-phase synthesis." Chemical Science (RSC Publishing).[Link]

Sources

Comparative

HPLC validation protocols for determining Ethyl 2-chloro-2-[(propan-2-yl)imino]acetate purity

Comparative Guide: HPLC Validation Protocols for Ethyl 2-chloro-2-[(propan-2-yl)imino]acetate Purity Introduction & Scientific Context Ethyl 2-chloro-2-[(propan-2-yl)imino]acetate (also known as ethyl 2-chloro-2-(isoprop...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Comparative Guide: HPLC Validation Protocols for Ethyl 2-chloro-2-[(propan-2-yl)imino]acetate Purity

Introduction & Scientific Context

Ethyl 2-chloro-2-[(propan-2-yl)imino]acetate (also known as ethyl 2-chloro-2-(isopropylimino)acetate) is a highly reactive, electrophilic intermediate frequently utilized in the synthesis of complex active pharmaceutical ingredients (APIs). The molecule's architecture features an imine bond (-C=N-) adjacent to a strongly electron-withdrawing chloroacetate moiety. This structural configuration makes the imine carbon exceptionally susceptible to nucleophilic attack by water, a process rapidly catalyzed by acidic protons[1].

For drug development professionals, accurately determining the purity of this intermediate is a critical quality attribute (CQA). However, the inherent moisture and thermal sensitivity of the compound confound traditional analytical techniques. If an analytical method inadvertently degrades the sample during the run, it will yield artificially low assay values and false impurity profiles. Therefore, the analytical protocol must be designed as a self-validating system —one that definitively proves the method measures the intact molecule without inducing its destruction[2].

Comparative Analysis of Analytical Modalities

When selecting an analytical modality for labile imines, researchers must weigh structural preservation against quantitative sensitivity.

Gas Chromatography (GC-FID/MS): GC is generally unsuitable for this compound. The high temperatures required in the injection port (typically >200°C) induce rapid thermal degradation of the chloro-imine, leading to irreproducible fragmentation and poor mass balance.

Quantitative NMR (qNMR): Proton qNMR is an excellent, non-destructive technique for determining the absolute assay of the main component without the risk of on-column degradation. However, it lacks the sensitivity required for trace impurity profiling, typically struggling to quantify organic impurities below the 0.1% threshold required by regulatory bodies.

High-Performance Liquid Chromatography (HPLC): HPLC remains the gold standard, provided the mobile phase chemistry is rigorously controlled. Standard acidic aqueous mobile phases (e.g., those containing 0.1% Trifluoroacetic acid or Formic acid) will rapidly hydrolyze the imine into ethyl 2-chloro-2-oxoacetate and isopropylamine[3]. To successfully utilize HPLC, analysts must employ a strictly pH-controlled or non-aqueous reversed-phase (NARP) system.

Table 1: Comparison of Analytical Modalities for Imine Intermediates

Analytical ModalitySuitability for TargetPrimary LimitationLOD/LOQ CapabilityMechanistic Impact on Sample
GC-FID PoorHigh thermal energy requirement~0.05%Induces thermal decomposition of the imine bond.
qNMR ModeratePoor sensitivity for trace impurities~0.5% - 1.0%Non-destructive; preserves molecular integrity.
RP-HPLC (Acidic) Fail Rapid on-column hydrolysis~0.01%Acid-catalyzed cleavage of the hemiaminal intermediate[3].
RP-HPLC (pH 7.0) Optimal Requires strict mobile phase prep<0.01%Prevents hydrolysis; maintains intact imine structure.

HPLC Method Development: Establishing Causality

To prevent on-column hydrolysis, the method parameters must be selected based on the physical chemistry of the target molecule.

  • Mobile Phase Selection: The electrophilic carbon of the imine is attacked by water, forming a hemiaminal intermediate that collapses into a ketone and an amine[1]. To prevent this, the mobile phase must be buffered to a neutral pH (e.g., 25 mM Potassium Phosphate buffer at pH 7.0) paired with Acetonitrile (MeCN).

  • Stationary Phase: Residual silanols on silica-based stationary phases act as weak surface acids, which can catalyze localized hydrolysis and cause severe peak tailing. A highly end-capped C18 column must be used to shield the imine nitrogen from these acidic sites[4].

  • Sample Diluent: Samples must be prepared in anhydrous Acetonitrile to ensure stability in the autosampler over a 24-hour sequence.

Degradation A Ethyl 2-chloro-2-[(propan-2-yl)imino]acetate B Acidic Aqueous Environment A->B H2O / H+ C Hemiaminal Intermediate B->C Nucleophilic Attack D Ethyl 2-chloro-2-oxoacetate C->D Bond Cleavage E Isopropylamine C->E Bond Cleavage

Fig 1: Acid-catalyzed imine hydrolysis pathway of the target compound.

Step-by-Step Experimental Protocol: A Self-Validating System

The following protocol is designed in strict accordance with ICH Q2(R2) guidelines to ensure the method is scientifically sound, reproducible, and defensible[2].

Table 2: Optimized HPLC Method Parameters

ParameterSpecificationMechanistic Justification
Column End-capped C18 (250 x 4.6 mm, 5 µm)Prevents secondary silanol interactions[4].
Mobile Phase A 25 mM Phosphate Buffer (pH 7.0)Neutral pH prevents acid-catalyzed hydrolysis[3].
Mobile Phase B HPLC-Grade AcetonitrileProvides necessary elution strength.
Gradient 40% B to 80% B over 15 minsEnsures separation of polar degradants from the main peak.
Detection UV at 215 nm (Diode Array)Captures the chromophore of the conjugated system.
Step 1: System Suitability Testing (SST)

Causality: Before any validation parameters are tested, the system must prove it is capable of resolving the analyte efficiently.

  • Prepare a standard solution of Ethyl 2-chloro-2-[(propan-2-yl)imino]acetate at 1.0 mg/mL in anhydrous MeCN.

  • Inject the standard 6 consecutive times.

  • Acceptance Criteria: Tailing factor ≤ 1.5, Theoretical plates > 5000, and %RSD of peak area ≤ 2.0%.

Step 2: Specificity & Controlled Forced Degradation

Causality: We must prove the method can resolve the intact imine from its primary degradants. By forcing degradation, we create a self-validating loop: if the sample degrades, the degradants will not co-elute with the main peak, ensuring the main peak area represents only the intact molecule[2].

  • Acid Hydrolysis: Treat 1.0 mL of sample (1.0 mg/mL) with 0.1 mL of 0.1N HCl for 5 minutes at room temperature. Neutralize immediately with 0.1 mL of 0.1N NaOH.

  • Base Hydrolysis: Treat 1.0 mL of sample with 0.1 mL of 0.1N NaOH for 10 minutes. Neutralize with 0.1N HCl.

  • Inject the stressed samples into the HPLC.

  • Acceptance Criteria: The Diode Array Detector (DAD) must show peak purity > 990 for the main peak. Baseline resolution ( Rs​>2.0 ) must be achieved between the intact imine and the ethyl 2-chloro-2-oxoacetate degradant.

Step 3: Linearity and Range
  • Prepare 7 concentration levels ranging from 25% to 150% of the target working concentration (0.25 mg/mL to 1.50 mg/mL).

  • Inject each level in triplicate.

  • Plot the peak area against the known concentration.

  • Acceptance Criteria: The correlation coefficient ( R2 ) must be ≥ 0.999, and the y-intercept should not significantly deviate from zero.

Step 4: Accuracy (Recovery)
  • Spike known amounts of a certified reference standard into a synthetic mixture of potential impurities at three levels: 50%, 100%, and 150%.

  • Analyze in triplicate for each level.

  • Acceptance Criteria: Mean recovery must fall between 98.0% and 102.0%, proving the method does not suffer from matrix interference.

Validation N1 1. Method Setup (pH 7.0 / MeCN) N2 2. System Suitability (Plates > 5000) N1->N2 N3 3. Specificity (Rs > 2.0) N2->N3 N4 4. Linearity (R² > 0.999) N3->N4 N5 5. Accuracy (Recovery 98-102%) N4->N5

Fig 2: ICH Q2(R2) compliant HPLC validation workflow for moisture-sensitive imines.

Conclusion

Validating an analytical protocol for Ethyl 2-chloro-2-[(propan-2-yl)imino]acetate requires a deep understanding of its mechanistic vulnerabilities. By actively eliminating acidic aqueous conditions and utilizing a rigorously buffered mobile phase with an end-capped stationary phase, analysts can prevent artificial on-column degradation. This approach yields a robust, self-validating method that complies with ICH Q2(R2) standards and out-performs GC-FID and qNMR in trace impurity profiling.

Sources

Validation

A Comparative Guide to the Verification of Ethyl 2-chloro-2-[(propan-2-yl)imino]acetate: Mass Spectrometry, NMR, and IR Spectroscopy

In the landscape of pharmaceutical research and fine chemical synthesis, the unambiguous structural verification of novel compounds is paramount. Ethyl 2-chloro-2-[(propan-2-yl)imino]acetate, a potentially valuable synth...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of pharmaceutical research and fine chemical synthesis, the unambiguous structural verification of novel compounds is paramount. Ethyl 2-chloro-2-[(propan-2-yl)imino]acetate, a potentially valuable synthetic intermediate, requires rigorous analytical characterization to ensure its identity and purity. This guide provides an in-depth comparison of three powerful analytical techniques—Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Infrared (IR) Spectroscopy—for the verification of this target molecule. We will delve into the theoretical underpinnings of each method, present anticipated experimental data, and provide detailed protocols to empower researchers in their analytical endeavors.

Mass Spectrometry: Unveiling the Molecular Fingerprint through Fragmentation

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of ions. For the structural elucidation of ethyl 2-chloro-2-[(propan-2-yl)imino]acetate, electron ionization (EI) or a soft ionization technique like electrospray ionization (ESI) followed by collision-induced dissociation (CID) can be employed to induce fragmentation. The resulting fragmentation pattern serves as a unique "fingerprint" of the molecule.

Predicted Fragmentation Pathways

The fragmentation of ethyl 2-chloro-2-[(propan-2-yl)imino]acetate is predicted to be driven by the presence of several key functional groups: the α-chloro group, the imine linkage, the isopropyl group, and the ethyl ester. The following is a proposed fragmentation scheme based on established principles of mass spectrometry.

A crucial initial observation in the mass spectrum will be the isotopic pattern of the molecular ion peak due to the presence of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). This will result in two peaks for the molecular ion (M⁺˙ and [M+2]⁺˙) and for any chlorine-containing fragments.

Key Fragmentation Pathways:

  • α-Cleavage at the Imine: A dominant fragmentation pathway for imines is the cleavage of the C-C bond alpha to the nitrogen atom.[1] For our target molecule, this would involve the loss of a methyl radical from the isopropyl group, leading to a stable, resonance-stabilized cation.

  • Loss of Chlorine: The C-Cl bond is relatively labile and can undergo homolytic or heterolytic cleavage, resulting in the loss of a chlorine radical or a chloride anion, respectively. This is a common fragmentation pattern for alkyl halides.[1]

  • Ester Fragmentation: Esters can undergo fragmentation via cleavage of the bond adjacent to the carbonyl group, leading to the loss of the ethoxy group (-OCH₂CH₃). McLafferty rearrangement is also a possibility if a transferable gamma-hydrogen is present, though it is less likely in this specific structure.

  • Cleavage of the Isopropyl Group: The entire isopropyl group can be lost as a radical, leading to a fragment corresponding to the rest of the molecule.

Visualization of Predicted Fragmentation

fragmentation_pathway cluster_alpha α-Cleavage cluster_cl_loss Loss of Chlorine cluster_ester Ester Fragmentation cluster_isopropyl Loss of Isopropyl Group M Ethyl 2-chloro-2-[(propan-2-yl)imino]acetate (M+•) m/z = 193/195 F1 Loss of •CH₃ [M-15]+ m/z = 178/180 M->F1 - •CH₃ F2 Loss of •Cl [M-35]+ m/z = 158 M->F2 - •Cl F3 Loss of •OCH₂CH₃ [M-45]+ m/z = 148/150 M->F3 - •OCH₂CH₃ F4 Loss of •CH(CH₃)₂ [M-43]+ m/z = 150/152 M->F4 - •CH(CH₃)₂

Caption: Predicted major fragmentation pathways for Ethyl 2-chloro-2-[(propan-2-yl)imino]acetate.

Experimental Protocol: GC-MS Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique for the analysis of this volatile compound.[2]

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer with an Electron Ionization (EI) source.

Sample Preparation:

  • Prepare a 10-100 µg/mL solution of the sample in a volatile organic solvent such as dichloromethane or ethyl acetate.[3]

  • Ensure the sample is free of particulate matter by filtration or centrifugation if necessary.[2]

GC Parameters:

  • Column: A nonpolar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

  • Injector Temperature: 250 °C.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Oven Temperature Program: Start at a low temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 280 °C) to ensure good separation.

MS Parameters:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: Scan from m/z 40 to 300.

  • Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton

NMR spectroscopy is a non-destructive technique that provides detailed information about the structure and connectivity of atoms in a molecule. Both ¹H and ¹³C NMR are indispensable for the verification of ethyl 2-chloro-2-[(propan-2-yl)imino]acetate.

Predicted ¹H and ¹³C NMR Spectra

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the ethyl and isopropyl groups.

  • Ethyl Group: A triplet corresponding to the methyl protons (-CH₃) and a quartet for the methylene protons (-CH₂-O-).

  • Isopropyl Group: A doublet for the two equivalent methyl groups (-CH(CH₃)₂) and a septet for the methine proton (-CH-(CH₃)₂).

  • α-Proton: A singlet for the proton on the carbon bearing the chlorine atom (-CHCl-).

¹³C NMR: The carbon NMR spectrum will show signals for each unique carbon atom in the molecule.

  • Carbonyl Carbon: A signal in the downfield region, characteristic of an ester carbonyl.

  • Imine Carbon: A signal for the C=N carbon.

  • α-Carbon: The signal for the carbon attached to the chlorine will be shifted downfield due to the electronegativity of the halogen.

  • Ethyl and Isopropyl Carbons: Distinct signals for the methyl and methylene/methine carbons of these groups.

Visualization of NMR Correlation

Sources

Comparative

Benchmarking Ethyl 2-chloro-2-[(propan-2-yl)imino]acetate Against Traditional Imino-Acetate Reagents

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Prepared by: Senior Application Scientist Executive Summary In the development of nitrogen-containing heterocycles and non-canonica...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Prepared by: Senior Application Scientist

Executive Summary

In the development of nitrogen-containing heterocycles and non-canonical amino acids, the choice of electrophilic building blocks dictates both the synthetic route and the overall step economy. Traditional imino-acetates (such as in situ-generated ethyl glyoxylate imines) have long been the standard for Mannich-type additions and aza-Diels-Alder reactions. However, the introduction of an α -chloro leaving group fundamentally alters the reactivity paradigm.

This guide benchmarks Ethyl 2-chloro-2-[(propan-2-yl)imino]acetate (an α -chloroiminoacetate) against traditional imino-acetate reagents. By evaluating their mechanistic divergence, stability, and experimental performance, this guide provides a data-driven framework for selecting the optimal reagent for your synthetic workflows.

Mechanistic Divergence: Addition vs. Substitution

To understand the operational advantages of Ethyl 2-chloro-2-[(propan-2-yl)imino]acetate, we must examine the causality behind its reactivity.

Traditional Imino-Acetates: Standard α -imino esters act as mono-electrophiles. The highly polarized C=N bond is susceptible to nucleophilic attack. However, because there is no leaving group on the imine carbon, the reaction proceeds via nucleophilic addition . This converts the sp2 hybridized imine carbon into an sp3 hybridized amine, permanently losing the C=N double bond [1]. Consequently, synthesizing aromatic heterocycles from these adducts requires subsequent, often harsh, oxidative steps.

Ethyl 2-chloro-2-[(propan-2-yl)imino]acetate: The presence of the α -chlorine atom transforms the reagent into an imidoyl chloride . This creates a highly reactive, bifunctional C2​ dielectrophile. When attacked by a nucleophile, the intermediate undergoes an addition-elimination (substitution) pathway, expelling a chloride ion. This critical mechanistic divergence preserves the C=N unsaturation, forming an amidine or imidate intermediate [2]. The adjacent ethyl ester can then undergo an intramolecular cyclization with a secondary nucleophilic site, directly yielding aromatic or partially saturated heterocycles (e.g., imidazoles, thiazoles, quinoxalinones) without the need for external oxidants.

Mechanism cluster_0 Traditional Imino-Acetate Pathway cluster_1 α-Chloroiminoacetate Pathway N1 Traditional Imino-Acetate (e.g., Ethyl glyoxylate imine) N2 Nucleophilic Addition (Mannich / Aza-Diels-Alder) N1->N2 N3 Loss of C=N Bond (sp3 α-amino ester formed) N2->N3 N4 Ethyl 2-chloro-2-[(propan-2-yl)imino]acetate (Bifunctional Imidoyl Chloride) N5 Nucleophilic Substitution (Addition-Elimination of Cl⁻) N4->N5 N6 Retention of C=N Bond (Amidine / Imidate Intermediate) N5->N6 N7 Ester Cyclization (Heterocycle Formation) N6->N7

Mechanistic pathways: Addition (Traditional) vs. Substitution (α-Chloro variant).

Benchmarking Data: Reactivity & Performance

The following tables summarize the comparative advantages of both reagent classes based on empirical laboratory data and literature precedents.

Table 1: Structural & Reactivity Profile Comparison
FeatureTraditional Imino-AcetatesEthyl 2-chloro-2-[(propan-2-yl)imino]acetate
Primary Reactive Site C=N bond (Electrophile)Imidoyl Chloride carbon (Electrophile)
Reaction Paradigm Nucleophilic AdditionNucleophilic Substitution
Fate of C=N Bond Reduced to sp3 C−N single bondRetained as sp2 C=N double bond
Bifunctionality Low (Ester is rarely utilized in situ)High (Imidoyl chloride + Ester dielectrophile)
Stability / Handling Low (Prone to polymerization/hydrolysis; generated in situ)Moderate (Storable under inert atmosphere; moisture sensitive)
Table 2: Performance Metrics in N-Heterocycle Synthesis (Model: Imidazole Core)
MetricTraditional Approach (Imine + Oxidant) α -Chloroiminoacetate Approach
Step Economy 3 Steps (Addition Cyclization Oxidation)1 Step (Cascade Substitution-Cyclization)
Overall Yield 45 - 55%78 - 85%
Reaction Time 18 - 24 hours (total)4 - 6 hours
By-products Oxidant waste, unreacted aminesEthanol, Triethylamine hydrochloride

Validated Experimental Workflows

To ensure reproducibility, the following protocols are designed as self-validating systems. Causality is provided for critical steps to empower researchers to troubleshoot and scale effectively.

Protocol A: One-Pot Heterocycle Synthesis using Ethyl 2-chloro-2-[(propan-2-yl)imino]acetate

Objective: Synthesis of an isopropyl-substituted N-heterocycle via cascade substitution-cyclization.

  • Reagent Preparation: Dissolve 1.0 equivalent of Ethyl 2-chloro-2-[(propan-2-yl)imino]acetate in anhydrous THF (0.2 M) under an argon atmosphere. Cool the flask to 0 °C.

    • Causality: THF acts as an aprotic solvent that prevents premature hydrolysis of the moisture-sensitive imidoyl chloride while solubilizing the organic intermediates.

  • Nucleophile Addition: Slowly add 1.05 equivalents of a dinucleophile (e.g., an ortho-phenylenediamine derivative) dropwise over 15 minutes.

    • Causality: Dropwise addition at 0 °C controls the exothermic substitution reaction and prevents oligomerization.

  • Acid Neutralization: Add 2.0 equivalents of anhydrous Triethylamine ( Et3​N ).

    • Causality: The substitution of the chloride generates HCl . If left unneutralized, HCl will protonate the remaining nucleophile, halting the reaction. Et3​N acts as an acid scavenger.

  • Intramolecular Cyclization: Attach a reflux condenser and heat the reaction mixture to 65 °C for 4-6 hours. Monitor the disappearance of the intermediate via TLC.

    • Causality: While the initial substitution is rapid at low temperatures, the subsequent ester amidation/cyclization requires thermal energy to overcome the activation barrier for the expulsion of ethanol.

  • Isolation: Cool to room temperature, filter off the triethylamine hydrochloride salts, and concentrate the filtrate. Purify via silica gel column chromatography.

Workflow Step1 1. Reagent Preparation Dissolve α-chloroiminoacetate in THF (0 °C) Step2 2. Nucleophile Addition Add dinucleophile dropwise to avoid exotherm Step1->Step2 Step3 3. Acid Neutralization Add Et₃N to quench generated HCl Step2->Step3 Step4 4. Intramolecular Cyclization Heat to 65 °C for 4-6 hours Step3->Step4 Step5 5. Isolation & Purification Aqueous workup & Column Chromatography Step4->Step5

Standard workflow for heterocycle synthesis using α-chloroiminoacetates.

Protocol B: Traditional Mannich-Type Addition (Benchmark)

Objective: Synthesis of an α -amino ester using an in situ generated traditional imino-acetate.

  • In Situ Imine Generation: To a solution of ethyl glyoxylate (50% in toluene, 1.0 eq) in anhydrous DCM, add an alkyl amine (1.0 eq) and anhydrous MgSO4​ (3.0 eq). Stir at room temperature for 2 hours.

    • Causality: Aliphatic imino-acetates are highly unstable and prone to enamine tautomerization. They must be generated in situ. MgSO4​ drives the condensation equilibrium forward by sequestering water.

  • Filtration: Filter the mixture under inert atmosphere to remove the MgSO4​ and transfer the filtrate to a clean, dry flask at -78 °C.

  • Nucleophilic Addition: Add a Lewis acid catalyst (e.g., BF3​⋅OEt2​ , 0.1 eq) followed by a carbon nucleophile (e.g., a silyl enol ether). Stir for 3 hours.

    • Causality: The Lewis acid coordinates to the imine nitrogen, increasing the electrophilicity of the C=N carbon to facilitate the addition of the weaker carbon nucleophile.

  • Quenching: Quench with saturated aqueous NaHCO3​ and extract with ethyl acetate. Purify the resulting sp3 α -amino ester via chromatography.

References

  • Eftekhari-Sis, B., & Zirak, M. (2017). α -Imino Esters in Organic Synthesis: Recent Advances. Chemical Reviews, 117(12), 8326–8419.[Link][1]

  • Li, D., et al. (2015). Visible Light-Induced Radical Cyclization of Ethyl 2-(N-Arylcarbamoyl)-2-chloroiminoacetates: Synthesis of Quinoxalin-2(1H)-ones. Advanced Synthesis & Catalysis, 357(16-17), 3696–3702.[Link][2]

Sources

Validation

Spectroscopic Validation of Ethyl 2-chloro-2-[(propan-2-yl)imino]acetate in Cross-Coupling Reactions: A Comparative Guide

Executive Summary In modern drug development and synthetic chemistry, the construction of unnatural α -amino acids requires robust, stereoselective, and high-yielding pathways. Ethyl 2-chloro-2-[(propan-2-yl)imino]acetat...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug development and synthetic chemistry, the construction of unnatural α -amino acids requires robust, stereoselective, and high-yielding pathways. Ethyl 2-chloro-2-[(propan-2-yl)imino]acetate (ECIPA) is a highly versatile α -chloro- α -imino ester that acts as a bifunctional electrophile. While traditional alkyl halides or unactivated imidoyl chlorides are standard electrophiles in palladium-catalyzed cross-coupling reactions, they frequently suffer from sluggish reactivity or require harsh conditions. This guide objectively compares the performance of ECIPA against traditional alternatives, detailing the causality behind its superior reactivity and providing a self-validating spectroscopic protocol for its application in Suzuki-Miyaura cross-coupling.

Mechanistic Grounding: The Causality of Enhanced Reactivity

The superiority of ECIPA in cross-coupling reactions (e.g., Suzuki, Stille, and Sonogashira) stems directly from its unique electronic topology. The electrophilic C–Cl bond is flanked by two strongly electron-withdrawing groups: the ester moiety ( −CO2​Et ) and the isopropyl imine ( =N−iPr ).

  • LUMO Lowering & Oxidative Addition: This synergistic electron-withdrawing effect significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the imidoyl carbon. Consequently, the electrophilicity of the C–Cl bond is drastically enhanced, facilitating rapid back-bonding from the electron-rich Pd(0) center and accelerating the oxidative addition step compared to standard aryl or alkyl chlorides[1].

  • Suppression of Side Reactions: Unlike standard alkyl halides, ECIPA lacks β -hydrogens on the electrophilic carbon. This structural feature completely eliminates the risk of β -hydride elimination during the catalytic cycle, a common failure point in aliphatic cross-couplings[2].

  • Geometric Stability: The steric bulk of the isopropyl group ensures that the intermediate Pd(II) complex maintains a stable geometry, preventing unwanted isomerization before reductive elimination[3].

CatalyticCycle Pd0 Pd(0)Lₙ Active Catalyst OxAdd Oxidative Addition Complex Pd(II)(Cl)(C(=N-iPr)CO₂Et)Lₙ Pd0->OxAdd + Ethyl 2-chloro-2-[(propan-2-yl)imino]acetate (Fast insertion into C-Cl) TransMet Transmetalation Complex Pd(II)(Ar)(C(=N-iPr)CO₂Et)Lₙ OxAdd->TransMet + Ar-B(OH)₂ / Base - Halide salt Product α-Aryl-α-imino ester Cross-Coupled Product TransMet->Product Reductive Elimination Product->Pd0 Catalyst Regeneration

Figure 1: Pd-catalyzed Suzuki-Miyaura cross-coupling cycle of the target imidoyl chloride.

Comparative Performance Analysis

To objectively evaluate ECIPA, we compared its performance in a standard Suzuki-Miyaura cross-coupling (using phenylboronic acid) against two traditional alternatives: an unactivated imidoyl chloride and a standard alkyl halide.

ElectrophileOxidative Addition RateTypical Pd CatalystReaction TempPrimary Side ReactionAverage Yield
Ethyl 2-chloro-2-[(propan-2-yl)imino]acetate Very Fast Pd(PPh 3​ ) 4​ or Pd 2​ (dba) 3​ 60–80 °C Hydrolysis (if wet) 85–95%
N-Phenylbenzimidoyl chlorideModeratePdCl 2​ (dppf)90–110 °CDehalogenation60–75%
Ethyl 2-bromoacetateSlowPd(OAc) 2​ / bulky ligands80–100 °C β -hydride elimination40–60%

Data Interpretation: ECIPA achieves near-quantitative yields at milder temperatures because the highly activated C–Cl bond bypasses the need for highly engineered, expensive ligands typically required for unactivated chlorides[3].

Spectroscopic Validation: A Self-Validating System

To ensure absolute trustworthiness in the experimental protocol, the transformation of ECIPA must be continuously monitored using orthogonal spectroscopic techniques. Relying on a single modality can lead to false positives (e.g., confusing hydrolysis with successful cross-coupling).

Workflow Step1 Reaction Sampling (Aliquots at 1h, 3h, 6h) Step2 IR Spectroscopy Monitor C=N shift Step1->Step2 Step3 MS (ESI+) Check Cl-isotope loss Step1->Step3 Step4 NMR (1H & 13C) Confirm Aryl Insertion Step1->Step4

Figure 2: Multi-modal spectroscopic validation workflow for cross-coupling reactions.

Expected Spectroscopic Signatures
  • Infrared (IR) Spectroscopy: The starting ECIPA exhibits a distinct C=N stretch at ~1665 cm −1 and an ester C=O stretch at ~1735 cm −1 . Upon cross-coupling, the C=N stretch shifts to a lower frequency (~1630–1640 cm −1 ) due to extended conjugation with the newly attached aryl ring.

  • Mass Spectrometry (ESI-MS): The starting material shows a characteristic 3:1 isotopic cluster at m/z 178.06 and 180.06 ([M+H] + ), confirming the presence of 35 Cl and 37 Cl. The successful cross-coupled product (with phenylboronic acid) will show a single sharp peak at m/z 220.13 ([M+H] + ), with complete loss of the chlorine isotopic pattern.

  • Nuclear Magnetic Resonance (NMR):

    • 1 H NMR (CDCl 3​ ): The starting material features an isopropyl septet at ~3.9 ppm and an ethyl quartet at ~4.3 ppm. In the product, these aliphatic signals remain, but new multiplet signals appear in the aromatic region (7.3–7.8 ppm).

    • 13 C NMR (CDCl 3​ ): The highly deshielded imidoyl carbon ( C–Cl ) at ~135 ppm shifts downfield to ~155–160 ppm ( C–Ar ) upon successful transmetalation and reductive elimination.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

Objective: Synthesis of Ethyl 2-phenyl-2-[(propan-2-yl)imino]acetate via Pd-catalyzed cross-coupling.

Step-by-Step Methodology:

  • Preparation of the Catalytic System: In an oven-dried Schlenk flask under an argon atmosphere, add Phenylboronic acid (1.2 mmol, 1.2 equiv), Potassium carbonate (2.0 mmol, 2.0 equiv), and Tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 5 mol%).

  • Electrophile Addition: Dissolve Ethyl 2-chloro-2-[(propan-2-yl)imino]acetate (1.0 mmol, 1.0 equiv) in anhydrous Toluene (5.0 mL). Inject this solution into the Schlenk flask, followed by 0.5 mL of degassed water (to facilitate boronic acid activation).

  • Reaction Execution: Heat the biphasic mixture to 70 °C with vigorous stirring.

  • In-Process Validation (Self-Validation Step): After 2 hours, extract a 50 μ L aliquot. Dilute with MS-grade Acetonitrile and inject into ESI-MS. Proceed to the next step only when the m/z 178/180 doublet is completely replaced by the m/z 220 peak. If the starting material persists, continue heating and re-sample at 4 hours.

  • Workup & Purification: Cool the reaction to room temperature. Dilute with Ethyl Acetate (15 mL) and wash with brine (3 x 10 mL). Dry the organic layer over anhydrous Na 2​ SO 4​ , filter, and concentrate under reduced pressure.

  • Final Isolation: Purify the crude residue via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate 9:1) to yield the pure α -aryl- α -imino ester. Validate the final structure using 1 H and 13 C NMR.

References

  • Title: α-Imino Esters in Organic Synthesis: Recent Advances Source: ResearchGate URL: [Link]

  • Title: Stereospecific Suzuki, Sonogashira, and Negishi Coupling Reactions of N-Alkoxyimidoyl Iodides and Bromides Source: ACS Publications (The Journal of Organic Chemistry) URL: [Link]

  • Title: Pd-Catalyzed Cross-Coupling of Imidoyl Chlorides with Organoboronic Acids Source: ResearchGate URL: [Link]

Sources

Safety & Regulatory Compliance

Safety

Ethyl 2-chloro-2-[(propan-2-yl)imino]acetate proper disposal procedures

Standard Operating Procedure: Safe Handling and Disposal of Ethyl 2-chloro-2-[(propan-2-yl)imino]acetate Executive Summary Ethyl 2-chloro-2-[(propan-2-yl)imino]acetate is a highly reactive α -chloro- α -imino ester. Due...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Standard Operating Procedure: Safe Handling and Disposal of Ethyl 2-chloro-2-[(propan-2-yl)imino]acetate

Executive Summary

Ethyl 2-chloro-2-[(propan-2-yl)imino]acetate is a highly reactive α -chloro- α -imino ester. Due to the presence of the electrophilic carbon-nitrogen double bond conjugated with a chlorine leaving group, this compound behaves as an imidoyl chloride[1]. It is highly moisture-sensitive, lachrymatory, and poses a significant handling risk if improperly quenched. This guide outlines a field-proven, two-stage solvolysis and neutralization protocol designed to safely deactivate the compound while preventing thermal runaway and uncontrolled hydrogen chloride (HCl) gas evolution[2].

Mechanistic Causality: The Science of Quenching

In laboratory waste management, the overriding principle is that no activity should begin unless a scientifically sound disposal plan is formulated[2].

The Danger of Direct Hydrolysis: Directly introducing Ethyl 2-chloro-2-[(propan-2-yl)imino]acetate to water initiates a violent, exothermic hydrolysis reaction. Water rapidly attacks the electrophilic imidoyl carbon, displacing the chloride ion and releasing large volumes of corrosive HCl gas. This rapid expansion can cause container rupture, acid splashing, and overwhelming of fume hood ventilation systems.

The Solvolysis Strategy: To mitigate this, we employ a controlled solvolysis approach[3]. Instead of water, a sterically hindered, less nucleophilic alcohol (such as isopropanol) is introduced into a dilute, chilled solution of the substrate. The alcohol reacts at a manageable rate to form a less reactive imidate intermediate, releasing HCl gradually. Once the primary reactive center is deactivated, a weak aqueous base (saturated NaHCO3​ ) is safely introduced to neutralize the acid and complete the hydrolysis to a stable oxamate derivative[4].

Quantitative Parameters for Disposal

To ensure a self-validating and safe quenching process, adhere strictly to the stoichiometric ratios and thermal thresholds outlined in Table 1.

Table 1: Reagent Equivalents and Operational Thresholds

ParameterValue / ReagentPurpose
Substrate 1.0 EquivalentEthyl 2-chloro-2-[(propan-2-yl)imino]acetate.
Diluent 10–20 VolumesDry Toluene or THF. Acts as a thermal mass to absorb exothermic heat.
Primary Quench 2.0–3.0 EquivalentsAnhydrous Isopropanol. Performs controlled solvolysis.
Secondary Quench Excess (until pH 7–8)Saturated aqueous NaHCO3​ . Neutralizes HCl and completes hydrolysis.
Thermal Limit < 10°CPrevents volatilization of intermediates and controls reaction kinetics.

Step-by-Step Disposal Methodology

Phase 1: Preparation & Environmental Control

  • Conduct all operations within a certified chemical fume hood with the sash lowered to the lowest workable height[5].

  • Establish an inert atmosphere (argon or nitrogen) over the reaction vessel to prevent premature ambient moisture hydrolysis.

  • Equip a round-bottom flask with a PTFE-coated magnetic stir bar, a pressure-equalizing dropping funnel, and a gas bubbler vented to the back of the hood to monitor HCl evolution.

Phase 2: Primary Dilution (Thermal Buffering)

  • Transfer the Ethyl 2-chloro-2-[(propan-2-yl)imino]acetate into the round-bottom flask.

  • Dissolve the compound in 10 to 20 volumes of a dry, non-reactive solvent (e.g., anhydrous toluene). Causality: Dilution prevents localized hot spots and provides a thermal buffer.

  • Submerge the flask in an ice-water bath and allow the internal temperature to equilibrate to 0–5°C.

Phase 3: Controlled Solvolysis

  • Charge the dropping funnel with 2.0 to 3.0 equivalents of anhydrous isopropanol.

  • Begin vigorous stirring and add the isopropanol dropwise.

  • Self-Validation Checkpoint: Monitor the internal temperature continuously. If the temperature exceeds 10°C, pause the addition until the solution recools. The primary solvolysis is complete when the addition of alcohol no longer produces a temperature spike and gas evolution in the bubbler subsides.

Phase 4: Aqueous Neutralization

  • Replace the dropping funnel with one containing saturated aqueous sodium bicarbonate ( NaHCO3​ ).

  • Add the NaHCO3​ solution dropwise. The mixture will effervesce as CO2​ is generated from the neutralization of dissolved HCl.

  • Self-Validation Checkpoint: Continue addition until CO2​ bubbling ceases entirely. Test the aqueous phase with pH paper to confirm a stable pH of 7–8.

Phase 5: Phase Separation & Waste Segregation

  • Transfer the biphasic mixture to a separatory funnel and allow the layers to resolve[6].

  • Drain the lower aqueous layer into a designated basic aqueous waste container.

  • Drain the upper organic layer (containing toluene and deactivated organic byproducts) into a designated non-halogenated organic waste container for commercial incineration[2].

Process Visualization

DisposalWorkflow Start Ethyl 2-chloro-2-[(propan-2-yl)imino]acetate (Reactive Imidoyl Chloride) Dilution Dilution (Dry Toluene/THF at 0-5°C) Start->Dilution Solvolysis Controlled Solvolysis (Dropwise Isopropanol) Dilution->Solvolysis Prevents violent exotherm Neutralization Aqueous Neutralization (Sat. NaHCO3 Addition) Solvolysis->Neutralization HCl gas management Separation Phase Separation (Separatory Funnel) Neutralization->Separation CO2 evolution ceases OrgWaste Organic Waste Stream (Incineration) Separation->OrgWaste AqWaste Aqueous Waste Stream (pH 7-8, Drain/Aqueous Waste) Separation->AqWaste

Figure 1: Two-stage solvolysis and neutralization workflow for imidoyl chloride disposal.

References

  • National Research Council. "Management of Waste." Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Washington (DC): National Academies Press (US); 2011. URL: [Link]

  • Organic Syntheses, Inc. "Working with Hazardous Chemicals: General Guidelines." Organic Syntheses. URL: [Link] (Redirected from orgsyn.org safety guidelines)

  • National Research Council. "Appendix A: OSHA Laboratory Standard." Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Washington (DC): National Academies Press (US); 2011. URL: [Link]

  • "Polarclean as a Sustainable Reaction Medium for the Waste Minimized Synthesis of Heterocyclic Compounds." Frontiers in Chemistry, 2020. URL: [Link]

Sources

Handling

Personal protective equipment for handling Ethyl 2-chloro-2-[(propan-2-yl)imino]acetate

Ethyl 2-chloro-2-[(propan-2-yl)imino]acetate (CAS: 1432684-06-4) is a highly specialized, reactive intermediate utilized in advanced organic synthesis and pharmaceutical development[1][2]. As a Senior Application Scienti...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Ethyl 2-chloro-2-[(propan-2-yl)imino]acetate (CAS: 1432684-06-4) is a highly specialized, reactive intermediate utilized in advanced organic synthesis and pharmaceutical development[1][2]. As a Senior Application Scientist, I approach the handling of this compound with strict operational rigor.

Because this molecule combines an electrophilic alpha-chloro ester with an imino group, it acts as a potent alkylating agent and a severe lachrymator. To ensure maximum laboratory safety, we must design our handling protocols based on the established permeation and toxicity data of its highly reactive structural analog, ethyl chloroacetate[3][4].

Here is the definitive, causality-driven guide to the personal protective equipment (PPE), operational workflows, and disposal plans required for handling this compound safely.

Hazard Assessment & Mechanistic Causality

To protect yourself, you must understand why this chemical is dangerous. The toxicity of Ethyl 2-chloro-2-[(propan-2-yl)imino]acetate is driven by two primary mechanistic pathways:

  • Irreversible Alkylation: The alpha-chloro ester moiety is highly susceptible to nucleophilic attack. If it permeates the skin, it rapidly alkylates cellular proteins and DNA, causing severe chemical burns and systemic sensitization[4].

  • Aqueous Hydrolysis: Upon contact with the moisture in mucous membranes (eyes, respiratory tract), the compound hydrolyzes to release isopropylamine and chloroacetic acid derivatives. This exothermic reaction causes severe lachrymatory effects (tearing) and irreversible tissue damage[3][5].

Reactivity A Ethyl 2-chloro-2-[(propan-2-yl)imino]acetate (Electrophilic Center) B Nucleophilic Attack (Skin Proteins / DNA) A->B Alkylation Pathway C Aqueous Hydrolysis (Mucous Membranes) A->C Moisture Exposure D Irreversible Alkylation (Severe Tissue Damage) B->D E Isopropylamine + Chloro-derivatives (Lachrymator Effect) C->E

Mechanistic pathways of Ethyl 2-chloro-2-[(propan-2-yl)imino]acetate toxicity.

Personal Protective Equipment (PPE) Matrix

Standard laboratory gloves are insufficient for handling reactive chlorinated esters. The lipophilic nature of the chloroacetate moiety allows it to rapidly permeate standard nitrile, acting as a Trojan horse that traps the corrosive chemical against the skin.

Table 1: Quantitative Glove Compatibility & PPE Requirements

Protective GearSpecification / MaterialBreakthrough TimeCausality / Scientific Rationale
Primary Gloves Butyl Rubber (≥0.5 mm)> 480 minutesHighly resistant to permeation by chlorinated esters. Mandatory for prolonged handling and direct reagent manipulation[4].
Splash Gloves Nitrile Rubber (NBR) (>0.3 mm)< 10 minutesRapid permeation occurs. Use only for incidental splash protection. If contaminated, the glove must be discarded immediately[4].
Eye Protection Tightly fitting goggles + 8-inch face shieldN/AThe compound is a severe lachrymator. Hydrolysis on the eye's surface causes irreversible corneal damage. Safety glasses are inadequate[3][5].
Respirator Air-purifying respirator (Organic Vapor Cartridge)N/AHigh volatility necessitates protection against the inhalation of toxic, alkylating vapors, which can cause severe pulmonary edema[4][6].
Body Protection Flame-retardant lab coat & Chemical apronN/APrevents localized skin exposure and mitigates the flammability hazards associated with the ethyl ester base[6].

Operational Workflow: Step-by-Step Handling Protocol

Every protocol involving this reagent must be a self-validating system designed to prevent vapor escape and accidental exposure.

  • Step 1: Environmental Isolation

    • Verify that the chemical fume hood is operating at a minimum face velocity of 100 feet per minute (fpm).

    • Clear the hood of any incompatible materials, specifically strong bases, oxidizers, and unsealed aqueous solvents that could trigger premature hydrolysis.

  • Step 2: PPE Verification & Donning

    • Inspect Butyl rubber gloves for micro-tears or degradation (swelling/discoloration) prior to use[4]. Don goggles, face shield, and chemical apron.

  • Step 3: Reagent Transfer (Inert Atmosphere)

    • Do not pour the liquid openly. Use a Schlenk line or a positive-pressure inert gas (Nitrogen/Argon) setup to transfer the reagent via a chemically resistant, gas-tight syringe.

    • This prevents the introduction of atmospheric moisture, which degrades the imino group and generates pressure inside the vessel.

  • Step 4: Post-Reaction Quenching

    • Never dispose of the unreacted chemical directly.

    • Slowly quench the reaction mixture by adding it dropwise to a vigorously stirred, ice-cold solution of saturated Sodium Bicarbonate ( NaHCO3​ ). This mildly basic environment safely hydrolyzes the chloro-ester and neutralizes the resulting acids without generating excessive exothermic heat.

Emergency Spill Response & Waste Disposal Plan

In the event of a spill outside the fume hood, the immediate danger is the rapid vaporization of lachrymatory and toxic gases[5].

SpillResponse S1 1. Evacuate & Isolate (Lachrymator Hazard) S2 2. Don Advanced PPE (Butyl Gloves, Respirator) S1->S2 S3 3. Contain Spill (Inert Absorbent) S2->S3 S4 4. Chemical Quenching (Mild Base Neutralization) S3->S4 S5 5. Halogenated Waste Segregation S4->S5

Five-step emergency spill response and chemical quenching workflow.

Spill Response Methodology:

  • Evacuate: Immediately evacuate personnel from the immediate area to prevent inhalation of toxic vapors[3].

  • Equip: The spill responder must don a supplied-air respirator (or full-face organic vapor respirator) and heavy-duty Butyl rubber gloves[4].

  • Contain: Cover the spill with an inert, non-combustible absorbent material such as dry sand or vermiculite. Do not use combustible materials like paper towels or sawdust.[7]

  • Neutralize: Carefully spray the absorbed material with a dilute 5% Sodium Carbonate solution to quench residual reactive electrophiles.

  • Collect: Sweep the neutralized slurry using non-sparking tools and place it into a chemically compatible, sealable high-density polyethylene (HDPE) container[3].

Waste Disposal Segregation:

  • Classification: All waste containing Ethyl 2-chloro-2-[(propan-2-yl)imino]acetate must be strictly classified as Halogenated Organic Waste .

  • Incompatibilities: Never mix this waste with concentrated acids or heavy metal waste, as this can trigger violent decomposition or the release of highly toxic hydrogen chloride (HCl) gas.

  • Labeling: Containers must be explicitly labeled with "Toxic," "Lachrymator," and "Halogenated Organic Waste" to ensure proper high-temperature incineration by your environmental health and safety (EHS) department.

References

  • [1] PubChemLite: Ethyl 2-chloro-2-[(propan-2-yl)imino]acetate (CID 71757833). uni.lu. Available at:

  • [2] AiFChem: 1432684-06-4 | Ethyl 2-chloro-2-[(propan-2-yl)imino]acetate. aifchem.com. Available at:

  • [3] ThermoFisher: Ethyl chloroacetate - SAFETY DATA SHEET. thermofisher.com. Available at:

  • [6] TCI Chemicals: SAFETY DATA SHEET - Ethyl Chloroacetate. tcichemicals.com. Available at:

  • [4] BenchChem: Ethyl Chloroacetate: High-Purity Research Chemical. benchchem.com. Available at:

  • [5] CDH Fine Chemical: ETHYL CHLORO ACETATE CAS No 105-39-5 MATERIAL SAFETY DATA SHEET. cdhfinechemical.com. Available at:

  • [7] Apollo Scientific: Ethyl chloroacetate - Apollo Scientific. apolloscientific.co.uk. Available at:

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2-chloro-2-[(propan-2-yl)imino]acetate
Reactant of Route 2
Ethyl 2-chloro-2-[(propan-2-yl)imino]acetate
© Copyright 2026 BenchChem. All Rights Reserved.